Mal-PEG4-OH
Description
Properties
IUPAC Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQPEIZPEVDMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Mal-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH), a heterobifunctional linker widely utilized in bioconjugation. The document details the core chemical principles, reaction kinetics, stability considerations, and practical experimental protocols relevant to its application in drug development, diagnostics, and proteomics.
Core Principle: The Thiol-Maleimide Michael Addition
The primary mechanism of action of this compound is centered on the highly efficient and selective reaction of its maleimide moiety with a thiol group (sulfhydryl group), typically found in cysteine residues of proteins and peptides. This reaction is a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[1][2] This process results in the formation of a stable, covalent thioether bond, effectively linking the PEG4-OH chain to the target biomolecule.[3]
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine residues.[4] Below pH 6.5, the reaction rate slows significantly as the thiol group becomes protonated, reducing its nucleophilicity. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and competitive reactions with primary amines.
The integrated tetraethylene glycol (PEG4) spacer is a key feature of this linker. This hydrophilic chain enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when conjugating hydrophobic payloads. The PEG linker can also reduce aggregation and minimize steric hindrance, potentially improving the pharmacokinetic properties of the final bioconjugate. The terminal hydroxyl (-OH) group provides a further site for derivatization, allowing for the attachment of other molecules of interest.
Quantitative Data
While precise kinetic and stability data for this compound are not extensively published, the following tables summarize representative data for the maleimide-thiol reaction and the stability of the resulting adduct, based on studies of similar N-substituted maleimides. This information provides a valuable baseline for experimental design.
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Parameter | Value | Conditions | Notes |
| Reaction Half-life | < 2 minutes | N-ethylmaleimide with L-cysteine, pH 7.0, room temperature | The reaction is generally very rapid with small molecule thiols. |
| Second-order rate constant (k) | ~102 - 103 M-1s-1 | Model thiol and maleimide at physiological pH | The rate is highly dependent on the pKa of the thiol and the specific maleimide derivative. |
| Optimal pH range | 6.5 - 7.5 | Aqueous buffer | Balances thiol reactivity with maleimide stability and selectivity. |
Table 2: Stability of the Succinimidyl Thioether Adduct
| Degradation Pathway | Half-life (t1/2) | Conditions | Notes |
| Hydrolysis (Ring-opening) | 27 hours | N-alkyl thiosuccinimide, pH 7.4, 37°C | Hydrolysis leads to a more stable, ring-opened structure that is resistant to retro-Michael reaction. |
| Retro-Michael Reaction (Thiol Exchange) | 20 - 80 hours | N-ethylmaleimide-thiol adduct incubated with glutathione | This reaction is reversible and can lead to payload migration in vivo. The rate is dependent on the specific thiol and maleimide structure. |
| Hydrolyzed Adduct Stability | > 2 years | Ring-opened succinamic acid thioether | The hydrolyzed form is significantly more stable against thiol exchange. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
3.1. General Protocol for Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reduction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.0
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M N-acetylcysteine in water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in Reduction Buffer to a concentration of 1-5 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess TCEP by passing the solution through a desalting column equilibrated with Conjugation Buffer.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
To the reduced and desalted protein solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1-2 mM.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent by passing the reaction mixture through a desalting column or by size-exclusion chromatography (SEC). The purified conjugate is collected in a suitable storage buffer (e.g., PBS).
-
3.2. Protocol for Quantifying Conjugation Efficiency
This protocol describes how to determine the efficiency of the conjugation reaction using a thiol quantification assay.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine standards
-
Samples of the protein before and after the conjugation reaction
-
Spectrophotometer
Procedure:
-
Prepare Cysteine Standards:
-
Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.
-
-
Prepare Samples:
-
Take an aliquot of the protein solution before the conjugation reaction (unconjugated) and an aliquot after the purification step (conjugated). Dilute both to the same concentration in the Reaction Buffer.
-
-
Assay:
-
Add Ellman's Reagent to each standard and sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Generate a standard curve from the absorbance readings of the cysteine standards.
-
Determine the concentration of free thiols in the unconjugated and conjugated protein samples using the standard curve.
-
Calculate the conjugation efficiency as follows:
-
Conjugation Efficiency (%) = [1 - (Free thiols in conjugated sample / Free thiols in unconjugated sample)] x 100
-
-
Signaling Pathways and Applications
This compound itself does not directly modulate signaling pathways. Its function is to act as a linker, and any impact on cellular signaling is determined by the molecule it is conjugated to. For instance, when used in an Antibody-Drug Conjugate (ADC), the antibody component directs the conjugate to a specific cell surface receptor. Upon internalization, the payload is released and exerts its cytotoxic effect, which may involve interfering with signaling pathways related to cell division or survival. Similarly, in Proteolysis Targeting Chimeras (PROTACs), this compound links a target-binding molecule to an E3 ligase ligand, hijacking the ubiquitin-proteasome system to induce the degradation of a target protein, thereby modulating its associated signaling pathway.
References
Mal-PEG4-OH physical and chemical properties
A Comprehensive Technical Guide to Mal-PEG4-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals
This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery systems. Its unique structure, featuring a thiol-reactive maleimide group and a versatile hydroxyl group connected by a hydrophilic four-unit polyethylene glycol (PEG) spacer, makes it an invaluable tool for scientists in various fields. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key processes to facilitate its application in research and development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference |
| Chemical Name | Maleimide-PEG4-alcohol | [1] |
| Synonyms | This compound | [2] |
| CAS Number | 1421933-37-0 | [1][2] |
| Molecular Formula | C12H19NO6 | [1] |
| Molecular Weight | 273.28 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% - 98% | |
| Density | ~1.246 g/cm³ | |
| Solubility | Soluble in DMSO, DCM, DMF, water, chloroform | |
| Storage Conditions | Store at -20°C for long-term stability | |
| Shipping Conditions | Shipped at ambient temperature |
Reactivity and Functional Groups
This compound possesses two key functional groups that dictate its reactivity and utility:
-
Maleimide Group: This group selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. The reaction occurs under mild conditions, typically at a pH range of 6.5 to 7.5, to form a stable thioether bond. This specificity is highly advantageous for site-specific conjugation.
-
Hydroxyl Group (-OH): The terminal hydroxyl group is available for further chemical modification. It can be derivatized or replaced with other functional groups, or it can be used to initiate polymerization of cyclic esters like lactide or caprolactone to synthesize biodegradable block copolymers such as PLA-PEG and PCL-PEG.
The PEG4 spacer, a hydrophilic chain of four ethylene glycol units, enhances the aqueous solubility of the molecule and the resulting conjugate. This property is particularly beneficial for improving the pharmacokinetic profiles of biopharmaceuticals.
Applications in Research and Drug Development
The unique characteristics of this compound make it a versatile tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): this compound is a critical component in the construction of ADCs. The maleimide group allows for the attachment of the linker to cysteine residues on a monoclonal antibody, while the hydroxyl end can be modified to attach a cytotoxic drug. The PEG spacer improves the solubility and stability of the ADC.
-
PROTACs (Proteolysis Targeting Chimeras): This molecule is utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.
-
Peptide and Protein Modification (PEGylation): The hydrophilic PEG chain can be used to modify proteins and peptides, a process known as PEGylation. This can increase the hydrodynamic size of the biomolecule, leading to reduced renal clearance and an extended circulating half-life. It can also shield the protein from proteolytic enzymes and reduce its immunogenicity.
-
Hydrogel Formation: The maleimide group can participate in cross-linking reactions with thiol-containing polymers to form hydrogels. These hydrogels have applications in drug delivery, tissue engineering, and 3D cell culture.
Experimental Protocol: Thiol-Maleimide Conjugation
This section provides a detailed, generalized protocol for the conjugation of this compound to a thiol-containing molecule, such as a protein or peptide.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffers like Tris or HEPES, pH 7.0-7.5. Buffers should be degassed to minimize thiol oxidation.
-
Anhydrous DMSO or DMF to prepare a stock solution of this compound.
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the maleimide reagent.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal ratio should be determined empirically for each specific molecule.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. Gentle stirring or vortexing is recommended.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Storage of the Conjugate:
-
For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C. The addition of a bacteriostatic agent like sodium azide (0.01-0.03%) and a protein stabilizer like BSA (5-10 mg/mL) is also recommended for antibody conjugates.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and relationships.
Caption: Thiol-Maleimide Conjugation Workflow.
Caption: this compound Reaction with a Thiol Group.
References
A Technical Guide to the Solubility of Mal-PEG4-OH for Researchers and Drug Development Professionals
Introduction: Mal-PEG4-OH (Maleimide-tetraethylene glycol-hydroxyl) is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug delivery. Its structure, featuring a reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, allows for the covalent attachment to thiol-containing molecules and further derivatization. The PEG4 spacer is intentionally incorporated to enhance the aqueous solubility of the molecule and its conjugates.[1][2] This guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents and details experimental protocols for its determination, aiding researchers in its effective application.
Solubility Profile of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the exact nature of the solvent (e.g., water content in organic solvents).
| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 365.93 | Requires sonication to achieve this concentration. It is advised to use newly opened DMSO as it is hygroscopic, and water content can affect solubility. |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 9.15 | This formulation provides a clear solution and is often used for in vivo applications. The saturation point in this mixed solvent system has not been fully determined.[3] |
Qualitative Solubility Information
This compound is generally described as being soluble in a variety of common organic solvents. This qualitative information is valuable for initial solvent screening and for dissolving the compound for reaction purposes.
| Solvent | Solubility | Source |
| Dichloromethane (DCM) | Soluble | Multiple chemical suppliers list DCM as a suitable solvent. |
| Dimethylformamide (DMF) | Soluble | Consistently reported as a solvent for this compound by various manufacturers. |
| Water & Aqueous Buffers | Soluble | The presence of the hydrophilic PEG4 spacer is designed to increase solubility in aqueous media.[1][2] While no specific quantitative value is broadly published, its structural analogue, Mal-PEG4-acid, is reported to be soluble in water. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in a specific solvent or buffer system for their application, direct experimental determination is recommended. The following protocols describe the well-established shake-flask method for determining thermodynamic solubility and a kinetic solubility assay for higher-throughput screening.
Thermodynamic Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound. It involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a defined period.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent.
-
Add a known volume of the solvent of interest to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
For further purification, filter the collected supernatant through a syringe filter (0.22 µm) into a clean vial.
-
Precisely dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.
-
Prepare a calibration curve using known concentrations of this compound in the same solvent.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Kinetic Solubility Assay
This high-throughput method is useful for rapid screening of solubility in various aqueous buffers, often with a co-solvent like DMSO. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of the aqueous medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric detection)
-
Multichannel pipette
-
Plate reader with capability for turbidity or UV absorbance measurement
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add a small, fixed volume of the this compound DMSO stock solution to the first well of each series and mix thoroughly. This creates the highest concentration to be tested, with a low final percentage of DMSO.
-
Perform serial dilutions across the plate by transferring a portion of the solution from one well to the next.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). During this time, compounds with solubility below their concentration in a given well will precipitate.
-
-
Detection of Precipitation:
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in signal indicates precipitation.
-
Alternatively, for a direct measurement of the soluble compound, use a filter plate to separate the precipitate. Then, measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or where the UV absorbance of the filtrate plateaus is observed.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific research application.
Caption: Workflow for this compound solubility determination.
References
Mal-PEG4-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH), a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, provides comprehensive experimental protocols for its application in bioconjugation, and illustrates a typical experimental workflow.
Core Properties of this compound
This compound is a versatile molecule featuring a maleimide group at one end and a hydroxyl group at the other, connected by a four-unit polyethylene glycol (PEG) spacer. This structure imparts unique characteristics beneficial for a range of applications, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugates.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₉NO₆ | [1] |
| Molecular Weight | 273.28 g/mol | [1] |
| Appearance | Liquid or solid | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | -20°C for long-term storage | |
| Reactive Towards | Thiol groups (Sulfhydryls, -SH) | |
| Spacer Arm Length | 4 PEG units |
Experimental Protocols: Thiol-Maleimide Bioconjugation
The maleimide group of this compound reacts specifically with thiol groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is a cornerstone of bioconjugation and is employed to link this compound and its derivatives to biomolecules.
Preparation of Biomolecule
-
Dissolution: Dissolve the thiol-containing biomolecule (e.g., protein, antibody) in a degassed buffer at a pH between 7.0 and 7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES. The buffer should be free of any thiol-containing reagents.
-
Reduction of Disulfide Bonds (Optional but Recommended): For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to free up the thiol groups for reaction.
-
Add a 10- to 100-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or a desalting column prior to the addition of the maleimide reagent, as DTT itself contains thiol groups.
-
Preparation of this compound Solution
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Conjugation Reaction
-
Add the this compound stock solution to the prepared biomolecule solution. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule is generally recommended to ensure efficient conjugation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. The reaction should be protected from light.
Purification of the Conjugate
-
Following the incubation period, the resulting bioconjugate can be purified from unreacted this compound and other reagents using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of purification method will depend on the specific properties of the conjugate.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This compound and its derivatives are frequently used as linkers in the synthesis of ADCs. The following diagram illustrates a generalized workflow for this process.
Logical Relationship: Thiol-Maleimide Reaction
The core of the utility of this compound lies in the specific and stable covalent bond formed between the maleimide moiety and a thiol group. This reaction proceeds via a Michael addition mechanism.
References
An In-depth Technical Guide to Mal-PEG4-OH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biologics and targeted therapeutics, the precise and stable linkage of molecules is paramount. Mal-PEG4-OH has emerged as a critical tool in bioconjugation, offering a versatile platform for the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This heterobifunctional linker, featuring a thiol-reactive maleimide group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a versatile hydroxyl group, provides a unique combination of reactivity, solubility, and spatial orientation control that addresses key challenges in the design of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and an exploration of the signaling pathways influenced by the resulting conjugates.
Core Concepts of this compound in Bioconjugation
This compound is a crosslinking reagent designed for the covalent attachment of molecules to thiol-containing biomolecules, most notably cysteine residues in proteins and peptides. The molecule can be conceptually divided into three key functional units:
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups within a pH range of 6.5-7.5, forming a stable thioether bond.[1]
-
PEG4 Spacer: The tetraethylene glycol spacer is a discrete and hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[2] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of the bioconjugate.
-
Hydroxyl Group: The terminal hydroxyl group offers a site for further chemical modification, allowing for the attachment of a wide range of payloads, imaging agents, or other functional molecules.[2]
Quantitative Data
The following table summarizes the key quantitative properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| Chemical Formula | C12H19NO6 | [2] |
| Molecular Weight (MW) | 273.3 g/mol | [2] |
| Purity | ≥95% - 98% | |
| CAS Number | 1421933-37-0 | |
| Solubility | DMSO, DCM, DMF, Water | |
| Storage Condition | -20°C | |
| Reactive Groups | Maleimide, Hydroxyl | |
| Spacer Arm Length | 14 atoms, ~18.1 Å | |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 |
Experimental Protocols
Protocol 1: General Procedure for Protein Thiol-Maleimide Conjugation with this compound
This protocol outlines the steps for conjugating a thiol-containing protein (e.g., an antibody with engineered cysteines or reduced native disulfides) with a payload that has been pre-functionalized with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols).
-
This compound functionalized payload.
-
Reducing agent (optional, for antibodies with disulfide bonds), e.g., Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent, e.g., N-acetylcysteine or L-cysteine.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system, e.g., size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation (Optional - if reduction is needed):
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 50-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column or dialysis against the reaction buffer.
-
-
Preparation of this compound Payload Solution:
-
Immediately before use, dissolve the this compound functionalized payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound payload solution to the protein solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting bioconjugate from excess payload and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using a this compound Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule where this compound links a target protein ligand to an E3 ligase ligand. This is a multi-step chemical synthesis process that requires expertise in organic chemistry.
Materials:
-
Target protein ligand with a suitable functional group for attachment to the hydroxyl end of the linker (e.g., a carboxylic acid).
-
E3 ligase ligand with a thiol group.
-
This compound.
-
Coupling reagents for esterification or etherification (e.g., DCC, EDC, or Mitsunobu reagents).
-
Appropriate anhydrous solvents (e.g., DCM, DMF).
-
Purification system (e.g., flash column chromatography, preparative HPLC).
Procedure:
-
Activation and Coupling of the Target Protein Ligand to this compound:
-
In an anhydrous solvent, activate the carboxylic acid of the target protein ligand using a suitable coupling reagent (e.g., HATU, HOBt).
-
Add this compound to the activated ligand and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the resulting intermediate (Target Ligand-O-PEG4-Mal) by flash column chromatography.
-
-
Conjugation to the E3 Ligase Ligand:
-
Dissolve the purified intermediate and the thiol-containing E3 ligase ligand in a suitable solvent (e.g., DMF).
-
Adjust the pH to 6.5-7.5 using a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until the maleimide-thiol reaction is complete (monitored by LC-MS).
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using NMR, mass spectrometry, and HPLC.
-
Signaling Pathways and Experimental Workflows
The bioconjugates synthesized using this compound play a crucial role in modulating specific cellular signaling pathways, particularly in the context of targeted cancer therapy.
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs are designed to deliver a potent cytotoxic payload specifically to cancer cells. The this compound linker is integral to this process, ensuring the stable attachment of the drug to the antibody during circulation and its efficient release within the target cell.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The this compound linker plays a critical role in connecting the target protein binder to the E3 ligase ligand, with its length and flexibility influencing the efficiency of ternary complex formation.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, from initial reagent preparation to the final analysis of the conjugate.
Caption: Experimental workflow for a typical bioconjugation reaction.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, combining a thiol-reactive maleimide, a hydrophilic PEG4 spacer, and a modifiable hydroxyl group, enables the precise and stable conjugation of a wide range of molecules to proteins and peptides. The resulting bioconjugates, such as ADCs and PROTACs, have demonstrated significant potential in the development of targeted therapies. By understanding the fundamental properties of this compound and employing robust experimental protocols, scientists can effectively leverage this linker to advance the frontiers of bioconjugation and create novel therapeutic and diagnostic agents.
References
The Pivotal Role of the PEG4 Spacer in Mal-PEG4-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics. Mal-PEG4-OH is a heterobifunctional linker that has gained prominence in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This molecule is composed of three key functional domains: a Maleimide group for selective conjugation to thiols, a discrete four-unit Polyethylene Glycol (PEG) spacer, and a terminal Hydroxyl (-OH) group.[2]
This technical guide provides an in-depth exploration of the core component: the PEG4 spacer. We will dissect its multifaceted role in modulating the physicochemical properties of bioconjugates, present quantitative data comparing the effects of different PEG spacer lengths, provide detailed experimental protocols for its application, and visualize key processes and concepts.
Core Functions of the PEG4 Spacer
The PEG4 spacer, a discrete chain of four ethylene glycol units, is not merely a bridge but a functional component that imparts several critical advantages to the final bioconjugate.[3] These benefits stem from the inherent chemical nature of the polyethylene glycol chain.[4]
-
Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG4 spacer is its ability to increase the hydrophilicity of the molecule.[5] Many potent therapeutic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic PEG4 chain helps mitigate this by creating a hydration shell, improving the overall water solubility of the bioconjugate, preventing aggregation, and enhancing stability. This is crucial for the manufacturability and formulation of the final therapeutic product.
-
Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutics. By increasing the hydrodynamic radius of the molecule, the PEG4 spacer contributes to reduced renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window, allowing for greater accumulation at the target site and potentially less frequent dosing.
-
Reduced Immunogenicity : The flexible and hydrophilic PEG4 chain can act as a shield, masking potentially immunogenic epitopes on the payload or linker itself from recognition by the immune system. This "shielding" effect can decrease the likelihood of an adverse immune response against the conjugate.
-
Optimal Spacing and Minimized Steric Hindrance : The defined, discrete length of the PEG4 spacer provides precise spatial control and separation between the two conjugated molecules (e.g., an antibody and a cytotoxic drug). This separation is critical for ensuring that the payload does not sterically hinder the biological activity of the antibody, such as its ability to bind to its target antigen. In applications like PROTACs, the spacer's length and flexibility are paramount for correctly orienting a target protein and an E3 ligase to facilitate ternary complex formation.
Quantitative Impact of PEG Spacer Length
The decision to use a PEG4 spacer is driven by quantitative improvements in the properties of the bioconjugate. The length of the PEG chain is a tunable parameter that can be optimized to achieve the desired balance of properties. The following tables summarize key data on the impact of PEG spacer length on various bioconjugate parameters.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Hydrophobicity Data synthesized from studies on non-binding IgG-MMAE conjugates (DAR 8) analyzed by Hydrophobic Interaction Chromatography (HIC). A shorter retention time indicates lower hydrophobicity.
| PEG Linker Length | HIC Retention Time (minutes) | Relative Hydrophobicity |
| No PEG | ~15.2 | High |
| PEG2 | ~13.8 | Moderate-High |
| PEG4 | ~12.5 | Moderate |
| PEG8 | ~10.1 | Low |
| PEG12 | ~9.5 | Very Low |
Table 2: Effect of PEG Spacer Length on In Vivo Clearance Data from a study on non-binding IgG-MMAE conjugates (DAR 8) in rats. A lower clearance rate indicates a longer circulation time.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. No PEG |
| No PEG | ~8.5 | 1.00 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.
| PEG Linker Length | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
These tables illustrate that even subtle changes in the PEG spacer length can have a measurable impact on the bioconjugate's properties. While longer PEG chains generally lead to greater hydrophilicity and slower clearance, there can be a trade-off with binding affinity, highlighting the need for empirical optimization for each specific application.
Key Chemical Reactions and Workflows
The this compound linker is primarily utilized via the maleimide group's reactivity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.
The Thiol-Maleimide Reaction
The conjugation proceeds through a chemoselective Michael addition mechanism. A thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable covalent thioether bond. This reaction is highly efficient and specific for thiols under mild conditions, typically between pH 6.5 and 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Figure 1. Thiol-Maleimide Conjugation Reaction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conjugating a thiol-containing protein (e.g., a monoclonal antibody with engineered cysteines) with a Mal-PEG4-Payload molecule.
Figure 2. Workflow for ADC Synthesis via Thiol-Maleimide Conjugation.
Detailed Experimental Protocols
The successful implementation of a this compound linker relies on robust and well-defined experimental protocols. Below is a detailed methodology for a typical maleimide-thiol conjugation reaction.
Protocol 1: Conjugation of Mal-PEG4-Payload to a Thiolated Antibody
Objective: To covalently link a maleimide-functionalized payload to a reduced (thiolated) monoclonal antibody (mAb).
Materials:
-
Antibody: Thiolated mAb (e.g., from reduction of interchain disulfides) in an amine-free buffer (e.g., PBS, HEPES).
-
Linker-Payload: Mal-PEG4-Payload.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2.
-
Reducing Agent (if starting with non-thiolated mAb): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: 1 M N-acetylcysteine in water.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.
Procedure:
-
Antibody Preparation (Reduction):
-
If starting with a non-thiolated antibody, controlled reduction is necessary.
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP immediately before conjugation using a desalting column equilibrated with Reaction Buffer.
-
-
Linker-Payload Solution Preparation:
-
Just prior to use, allow the vial of Mal-PEG4-Payload to equilibrate to room temperature.
-
Dissolve the Mal-PEG4-Payload in anhydrous DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
To the reduced, TCEP-free antibody solution, slowly add the Mal-PEG4-Payload stock solution to achieve a final molar excess of 5-10 fold over the available thiol groups. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
To stop the conjugation, add the Quenching Solution to a final concentration of 20-fold molar excess over the initial amount of Mal-PEG4-Payload.
-
Incubate for 20-30 minutes at room temperature to ensure all unreacted maleimide groups are capped.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unreacted linker-payload and quenching reagent.
-
For SEC: Equilibrate the column with the final formulation buffer. Load the quenched reaction mixture and collect fractions corresponding to the high molecular weight ADC, monitoring absorbance at 280 nm.
-
For TFF: Use an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) and perform diafiltration against the final formulation buffer.
-
-
Characterization:
-
Determine the final protein concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload.
-
Assess aggregation and purity using analytical SEC.
-
Determine the distribution of different drug-loaded species (DAR0, DAR2, etc.) using Hydrophobic Interaction Chromatography (HIC).
-
Logical Relationships in Bioconjugate Design
The properties of the PEG4 spacer are directly linked to the performance of the final bioconjugate. This relationship can be visualized as a logic diagram.
Figure 3. Logical Flow of PEG4 Spacer Properties to Bioconjugate Performance.
Conclusion
The PEG4 spacer within the this compound linker is a critical determinant of therapeutic success, playing a role far beyond that of a simple connector. Its discrete length, hydrophilicity, and flexibility provide a powerful tool for rationally designing next-generation bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, minimizing steric hindrance, and reducing immunogenicity, the PEG4 spacer directly addresses many of the fundamental challenges encountered in drug development. The quantitative data and detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the significant advantages of the PEG4 spacer in their work.
References
An In-Depth Technical Guide to the Thiol-Reactive Chemistry of Mal-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thiol-reactive chemistry of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH), a heterobifunctional linker widely employed in bioconjugation for the development of targeted therapeutics, diagnostic agents, and advanced biomaterials.
Introduction to this compound
This compound is a versatile chemical modification reagent that features a maleimide group at one end and a hydroxyl group at the other, connected by a four-unit polyethylene glycol (PEG) spacer. The maleimide group offers high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous solutions and can reduce immunogenicity. The terminal hydroxyl group provides a site for further chemical modifications.
The Core Chemistry: Maleimide-Thiol Reaction
The primary reaction of this compound with a thiol-containing molecule is a Michael addition. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, leading to the formation of a stable thioether bond.
Factors Influencing the Thiol-Maleimide Reaction
The efficiency and specificity of the conjugation reaction are influenced by several key parameters:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the competing hydrolysis of the maleimide ring.[2] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide group can also react with primary amines, such as the side chain of lysine.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction and potentially reduce side reactions, although the reaction will proceed more slowly.
-
Solvent: The reaction is commonly performed in aqueous buffers such as phosphate-buffered saline (PBS). For less soluble reactants, a co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used.
-
Thiol pKa: The reactivity of the thiol is dependent on its pKa. A lower pKa means the thiol is more readily deprotonated to the more nucleophilic thiolate anion, thus increasing the reaction rate.
-
Molar Ratio of Reactants: To ensure high conjugation efficiency, a molar excess of the this compound reagent over the thiol-containing molecule is often used, typically in the range of 10- to 20-fold excess.
Stability of the Thioether Conjugate
While the thioether bond formed is generally stable, it can be susceptible to two main degradation pathways:
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, especially at higher pH values. This ring-opening reaction results in a succinamic acid thioether, which is generally more stable and less prone to the reverse reaction.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. The thioether adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This process is more pronounced in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment.
Quantitative Data on Stability and Reaction Kinetics
The following tables summarize available quantitative data on the kinetics of maleimide-thiol reactions and the stability of the resulting adducts. It is important to note that these values are for various maleimide derivatives and are influenced by the specific reaction conditions.
Table 1: Half-lives of Conversion for Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide Derivative | Thiol Reactant | Half-life of Conversion (hours) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Data not specified |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Data not specified |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 3.6 - 258 |
Table 2: Stability of Maleimide-PEG Conjugates in the Presence of a Competing Thiol
| Conjugate | Conditions | % Conjugation Retained | Incubation Time |
| Maleimide-PEG-A12 | 1 mM GSH, 37°C | ~70% | 7 days |
| Mono-sulfone-PEG-A12 | 1 mM GSH, 37°C | >95% | 7 days |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reduce Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the Reaction: To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration that is in excess of the initial amount of this compound. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the Conjugate: The successful conjugation can be confirmed by various analytical techniques, including:
-
SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
Protocol for Functionalization of Nanoparticles with this compound
This protocol describes the functionalization of nanoparticles (e.g., gold or silica nanoparticles) that have been surface-modified with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: PBS, pH 7.0-7.4
-
Anhydrous DMSO or DMF
-
Centrifuge
Procedure:
-
Prepare Thiolated Nanoparticles: Synthesize or obtain nanoparticles with surface thiol groups. For example, gold nanoparticles can be functionalized with thiol-containing ligands, and silica nanoparticles can be modified using thiol-containing silane reagents.
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Functionalization Reaction: Disperse the thiolated nanoparticles in the reaction buffer. Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the estimated number of surface thiol groups should be optimized. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify Functionalized Nanoparticles: Pellet the functionalized nanoparticles by centrifugation. Remove the supernatant containing unreacted this compound. Resuspend the nanoparticles in fresh buffer and repeat the centrifugation and resuspension steps several times to wash the nanoparticles.
-
Characterize Functionalized Nanoparticles: The successful functionalization can be confirmed by:
-
Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter.
-
Zeta Potential Measurement: To assess the change in surface charge.
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted PEG.
-
Quantification of Remaining Thiols: Use Ellman's reagent to quantify the number of unreacted thiol groups on the nanoparticle surface to determine the conjugation efficiency.
-
Applications in Research and Drug Development
The thiol-reactive chemistry of this compound is a powerful tool in various areas:
-
Antibody-Drug Conjugates (ADCs): Mal-PEG linkers are extensively used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PEGylation: The attachment of PEG chains to proteins and peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity.
-
Biomaterial Science: this compound can be used to create hydrogels for cell encapsulation and controlled drug release.
-
Biosensors and Diagnostics: Immobilization of biomolecules onto sensor surfaces via maleimide-thiol chemistry is a common strategy for developing diagnostic assays.
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles with this compound allows for the attachment of targeting ligands, imaging agents, and therapeutic molecules.
Conclusion
This compound is a valuable reagent for the site-specific modification of thiol-containing molecules. Understanding the underlying chemistry, the factors that influence the reaction, and the stability of the resulting conjugate is crucial for its successful application in research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize the thiol-reactive chemistry of this compound in their work.
References
A Beginner's Guide to Protein Modification with Mal-PEG4-OH: An In-depth Technical Resource
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, Mal-PEG4-OH emerges as a versatile and valuable tool. This heterobifunctional linker, featuring a maleimide group at one end and a hydroxyl group at the other, connected by a 4-unit polyethylene glycol (PEG) spacer, offers a strategic approach to protein modification. The maleimide group provides a highly selective reaction with thiol groups, commonly found in cysteine residues of proteins, while the hydroxyl terminus allows for further derivatization. The PEG spacer enhances the solubility and stability of the resulting conjugate, making it particularly advantageous in the development of therapeutics like antibody-drug conjugates (ADCs).
This technical guide provides a comprehensive overview of this compound, its chemical properties, detailed experimental protocols for its use in protein modification, and its application in targeted therapies.
Core Concepts: The Chemistry of this compound
This compound, with the chemical formula C12H19NO6 and a molecular weight of approximately 273.3 g/mol , is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1] Its key features are the thiol-reactive maleimide group and the flexible, hydrophilic PEG4 spacer.
The cornerstone of its utility lies in the Michael addition reaction between the maleimide group and a sulfhydryl group (thiol) from a cysteine residue on a protein.[2] This reaction is highly specific and efficient at a pH range of 6.5 to 7.5, forming a stable thioether bond.[3] The reaction is significantly faster with thiols than with other nucleophilic groups like amines, ensuring site-specific modification when targeting cysteine residues.[2]
Data Presentation: Properties and Reaction Parameters
For effective experimental design, understanding the physicochemical properties of this compound and the typical reaction conditions is crucial. The following tables summarize key data points.
| Property | Value | Reference |
| Chemical Formula | C12H19NO6 | [1] |
| Molecular Weight | 273.3 g/mol | |
| CAS Number | 1421933-37-0 | |
| Solubility | DMSO, DCM, DMF | |
| Storage Conditions | -20°C, protected from light and moisture. |
| Parameter | Recommended Range/Value | Reference |
| pH | 6.5 - 7.5 | |
| Molar Ratio (this compound:Protein) | 10:1 to 20:1 (optimization recommended) | |
| Protein Concentration | 1 - 10 mg/mL | |
| Reaction Time | 2 hours at room temperature to overnight at 4°C | |
| Reducing Agent (optional) | 10-100x molar excess of TCEP |
Note: The optimal molar ratio and reaction time should be determined empirically for each specific protein and desired degree of labeling.
Experimental Protocols: A Step-by-Step Guide to Protein Modification
The following is a generalized protocol for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffer (e.g., HEPES, Tris)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Quenching reagent: L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent as it contains a free thiol.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess.
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive protein or payload.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine at a concentration several-fold higher than the initial amount of this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the desired purity of the final conjugate.
-
-
Characterization:
-
The success of the conjugation can be assessed by various analytical techniques, including SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, and HPLC.
-
Mandatory Visualizations
Chemical Reaction of this compound with a Protein Cysteine Residue
Caption: Thiol-maleimide Michael addition reaction.
Experimental Workflow for Protein Modification with this compound
References
The Core Connector: An In-depth Technical Guide to PROTAC Linkers with a Focus on Mal-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, a key advantage over traditional occupancy-based inhibitors.
The Pivotal Role of the Linker in PROTAC Efficacy
While the two ligands provide specificity for the POI and the E3 ligase, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The linker's length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, leading to enhanced ubiquitination and degradation. Conversely, a poorly designed linker can result in steric hindrance or unfavorable conformations, leading to negative cooperativity and reduced degradation efficiency.
Types of PROTAC Linkers
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types include:
-
Alkyl Chains: These are simple, flexible hydrocarbon chains that are synthetically straightforward to incorporate. Their flexibility allows for a broad sampling of conformational space to achieve a productive ternary complex.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used due to their ability to increase the hydrophilicity and solubility of the PROTAC molecule. The repeating ethylene glycol units can also improve cell permeability and reduce non-specific binding. The length of the PEG chain is a critical parameter that must be optimized for each specific POI-E3 ligase pair.
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine or piperidine rings, to introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.
A Case Study: Mal-PEG4-OH and its Role in PROTAC Design
This compound is a heterobifunctional linker that combines a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This specific combination of functional groups makes it a versatile tool in the synthesis of PROTACs, particularly for covalent and photocleavable applications.
-
Maleimide Group: The maleimide moiety is a thiol-reactive group that can form a stable covalent bond with cysteine residues on a protein. This feature is particularly useful for the development of covalent PROTACs , which can offer enhanced potency and prolonged duration of action by irreversibly binding to the target protein.
-
PEG4 Spacer: The PEG4 spacer provides a flexible and hydrophilic linkage between the two ends of the PROTAC. This enhances the overall solubility of the PROTAC molecule and provides the necessary length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex.
-
Hydroxyl Group: The terminal hydroxyl group provides a convenient attachment point for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand through standard chemical reactions, such as esterification or etherification.
Quantitative Data on PROTAC Linker Performance
The optimization of PROTAC linker length and composition is a critical step in the development of potent protein degraders. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader | BTK | CRBN | PEG6 | ~24 | <10 | >85 | |
| EGFR Degrader 1q | EGFR L858R/T790M | CRBN | PEG | Not Specified | 355.9 | Not Specified | |
| ARV-825 | BRD4 | CRBN | PEG | Not Specified | <1 | >95 | |
| MZ1 | BRD4 | VHL | PEG | Not Specified | 1-40 | Not Specified |
Note: Specific DC50 and Dmax values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Synthesis of a PROTAC using a Maleimide-PEG Linker (General Protocol)
This protocol describes a general strategy for synthesizing a covalent PROTAC using a maleimide-PEG linker.
Step 1: Functionalization of the POI Ligand with a Cysteine Residue (if not already present)
If the target protein ligand does not have a readily accessible cysteine residue for covalent modification, site-directed mutagenesis can be used to introduce one at a suitable location.
Step 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate
-
Dissolve the E3 ligase ligand (e.g., pomalidomide) with a suitable attachment point (e.g., an amino group) in an appropriate solvent (e.g., DMF).
-
Activate the carboxylic acid of a Boc-protected amino-PEG-acid linker using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the activated linker to the E3 ligase ligand solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Deprotect the Boc group using an acid (e.g., TFA) to yield the amine-functionalized E3 ligase ligand-linker intermediate.
Step 3: Conjugation to the POI Ligand
-
Activate the hydroxyl group of the this compound linker, for example, by converting it to a leaving group such as a tosylate.
-
React the activated Mal-PEG4 linker with the amine-functionalized E3 ligase ligand-linker intermediate from Step 2.
-
Purify the resulting maleimide-PEG-E3 ligase ligand conjugate.
-
React the purified conjugate with the cysteine-containing POI ligand. The maleimide group will specifically react with the thiol group of the cysteine to form a stable thioether bond.
-
Purify the final PROTAC product using preparative HPLC.
Western Blotting for Determination of Protein Degradation (DC50 and Dmax)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Biophysical Assays for Ternary Complex Characterization
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) for binary and ternary complex formation.
-
Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the chip to measure its binding to the E3 ligase. In a separate experiment, flow the POI over a chip with immobilized PROTAC to measure their interaction.
-
Ternary Complex Analysis: Co-inject the PROTAC and the POI over the E3 ligase-functionalized chip to measure the formation and stability of the ternary complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: Prepare solutions of the E3 ligase, POI, and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations: Titrate the PROTAC into the E3 ligase solution to determine the binding parameters of this interaction. Similarly, titrate the PROTAC into the POI solution.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the POI to measure the thermodynamics of ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the complex processes involved in PROTAC research, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Mal-PEG4-OH applications in drug discovery
An In-depth Technical Guide to the Applications of Mal-PEG4-OH in Drug Discovery
Introduction
This compound is a heterobifunctional crosslinker that has become an invaluable tool in the field of drug discovery and bioconjugation.[1] Its structure consists of three key components: a maleimide group, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group.[2] This unique combination of functionalities allows for the covalent linkage of molecules, imparting beneficial properties to the resulting conjugates.[3]
The maleimide group provides high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides, enabling site-specific modification.[3] The PEG4 spacer is a short, discrete-length chain that enhances the aqueous solubility and biocompatibility of the conjugate, reduces aggregation, and can improve pharmacokinetic profiles.[2] The terminal hydroxyl group offers a versatile handle for further chemical modification or for initiating polymerization, allowing for the synthesis of more complex structures like block copolymers. These characteristics make this compound and its derivatives critical linkers in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Applications in Drug Discovery
The versatility of the this compound linker has led to its widespread adoption in several key areas of modern drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells. This is achieved by linking a monoclonal antibody that recognizes a tumor-specific antigen to a cytotoxic payload via a chemical linker. The linker is a critical component, influencing the ADC's stability, solubility, and the mechanism of drug release.
This compound derivatives are frequently used in ADC construction. The maleimide function reacts with thiol groups on the antibody, which can be generated by the reduction of native interchain disulfide bonds, to form a stable thioether linkage. The hydrophilic PEG4 spacer helps to mitigate the aggregation often caused by conjugating hydrophobic drug payloads and improves the overall pharmacokinetic properties of the ADC. The hydroxyl end can be modified to attach the cytotoxic drug, often as part of a larger, more complex linker structure that may include a cleavable element (e.g., a Val-Cit peptide) for controlled drug release within the target cell.
PROTACs and Molecular Glues
Targeted Protein Degradation (TPD) is a revolutionary strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that serve as the primary tool in this approach. A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). This compound serves as a foundational building block for synthesizing these linkers. Its defined length and hydrophilicity can be tuned to achieve the optimal spatial arrangement for ubiquitination. While molecular glues are mechanistically different from PROTACs, often being smaller single molecules that induce protein-protein interactions, the principles of linker chemistry learned from PROTAC development are influencing the rational design of new molecular degraders.
Bioconjugation and Surface Modification
Beyond complex therapeutics, this compound is a workhorse reagent for general bioconjugation. It is used to modify proteins, peptides, and oligonucleotides to enhance their physical properties. For example, PEGylation (the attachment of PEG chains) can increase the half-life of a protein therapeutic by shielding it from enzymatic degradation and reducing renal clearance.
Furthermore, this compound is used to functionalize surfaces, such as those of nanoparticles, liposomes, or medical implants. The maleimide group allows for the covalent attachment of thiol-containing biomolecules (e.g., targeting ligands), while the PEG spacer creates a hydrophilic layer that prevents non-specific protein adsorption (bio-fouling) and improves biocompatibility.
Quantitative Data Summary
The physicochemical properties and reaction parameters of this compound and its common derivatives are crucial for experimental design.
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Common Solvents | Storage Temp. |
| This compound | C12H19NO6 | 273.3 | 1421933-37-0 | >95-98% | DMSO, DMF, DCM | -20°C |
| Mal-PEG4-acid | C15H23NO8 | 345.4 | 518044-41-2 | >95-98% | Water, DCM | -20°C |
| Mal-PEG4-NHS ester | C18H24N2O10 | 442.42 | N/A | >99% | DMSO, DMF | -20°C to -80°C |
| PC this compound | C27H39N3O12 | 597.6 | N/A | >95% | N/A | -20°C |
Data compiled from sources:
Table 2: Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Condition | Rationale and Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, reaction with amines can occur, and the maleimide ring is susceptible to hydrolysis. |
| Molar Excess | 5-20 fold excess of Maleimide-PEG reagent | Depends on the number of available thiols and desired degree of labeling. Should be optimized for each specific application. |
| Temperature | Room Temperature (20-25°C) | Reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Kinetics are generally rapid. Reaction progress can be monitored using Ellman's assay to quantify free thiols. |
| Reducing Agents | TCEP or DTT | Often required to reduce disulfide bonds in antibodies to generate free thiols. Must be removed prior to adding the maleimide reagent. |
| Quenching | Small molecule thiols (e.g., Cysteine, 2-Mercaptoethanol) | Can be added to consume any excess, unreacted maleimide reagent at the end of the reaction. |
Data compiled from sources:
Experimental Protocols
The following protocols provide a generalized framework for common applications of this compound linkers. Researchers must optimize these protocols for their specific molecules and experimental goals.
Protocol 1: General Protein Conjugation via Thiol-Maleimide Ligation
This protocol describes the conjugation of a this compound linker to a protein containing accessible cysteine residues.
-
Protein Preparation :
-
Dissolve the thiol-containing protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.4. The buffer should be degassed and free of any extraneous thiol-containing compounds.
-
If the protein's thiols are in disulfide bonds, they must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 1-2 hours at room temperature.
-
Crucially, remove the reducing agent before proceeding. This is typically done using a desalting column or dialysis against the reaction buffer.
-
-
Linker Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction :
-
Add the this compound stock solution to the protein solution to achieve a 5-10 fold molar excess of the linker over the available protein thiol groups.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rocking.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts from the conjugated protein. Size-Exclusion Chromatography (SEC) or dialysis are common and effective methods.
-
-
Analysis :
-
Confirm the success of the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, Mass Spectrometry (MS), or UV-Vis spectroscopy.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the creation of an ADC using a Mal-PEG4-NHS ester to link a drug to an antibody. This two-step process first modifies the drug and then conjugates it to the antibody.
Part A: Activation of Drug with Mal-PEG4-NHS Ester
-
Reagent Preparation : Dissolve the amine-containing drug payload, Mal-PEG4-NHS ester, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Reaction : Mix the reagents, typically using a slight molar excess of the linker relative to the drug. Allow the reaction to proceed for 2-4 hours at room temperature to form a stable amide bond, yielding a Maleimide-PEG4-Drug conjugate.
-
Purification : Purify the Maleimide-PEG4-Drug conjugate using reverse-phase HPLC.
Part B: Conjugation to Antibody
-
Antibody Reduction :
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA) at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate for 2 hours at 37°C.
-
Remove the TCEP using a desalting column, exchanging the antibody into a conjugation buffer (pH 7.2).
-
-
Conjugation :
-
Immediately add the purified Maleimide-PEG4-Drug conjugate (from Part A) to the reduced antibody solution. Use a molar excess of the drug-linker (e.g., 5-fold per available thiol).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification :
-
Quench any unreacted maleimides by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the final ADC product using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated drug-linker and quenching agent.
-
-
Characterization :
-
Determine the final protein concentration (e.g., A280 measurement).
-
Calculate the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess for aggregation using SEC and confirm product purity via SDS-PAGE.
-
Conclusion
This compound is a versatile and powerful chemical tool that plays a central role in modern drug discovery. Its well-defined structure, combining a thiol-reactive maleimide, a solubilizing PEG spacer, and a modifiable hydroxyl group, provides researchers with precise control over the construction of complex biomolecules. From enhancing the therapeutic window of Antibody-Drug Conjugates to enabling the novel mechanism of PROTACs, the applications of this linker are both broad and impactful. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this compound in developing the next generation of targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Mal-PEG4-OH Bioconjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. The covalent attachment of PEG chains can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, improved solubility, and reduced immunogenicity.[1][2][3] Mal-PEG4-OH is a heterobifunctional PEG linker containing a maleimide group at one end and a hydroxyl group at the other, separated by a 4-unit polyethylene glycol spacer. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues within a peptide sequence, to form a stable thioether bond.[4] This site-specific conjugation allows for precise control over the location of PEG attachment, which is crucial for preserving the peptide's biological activity.[3]
These application notes provide a comprehensive overview and detailed protocols for the successful bioconjugation of this compound to cysteine-containing peptides.
Key Principles of this compound Bioconjugation
The core of the this compound conjugation chemistry is the Michael addition reaction between the maleimide group of the PEG linker and the thiol group of a cysteine residue on the peptide. This reaction is highly selective for thiols at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, resulting in the formation of a stable covalent thioether linkage. It is important to maintain the pH in this range to minimize potential side reactions, such as the reaction of the maleimide with primary amines at higher pH values.
Data Presentation: Reaction Conditions and Outcomes
The efficiency of the this compound conjugation reaction is influenced by several factors, including the molar ratio of the reactants, reaction time, temperature, and the pH of the reaction buffer. The following tables summarize typical reaction conditions and reported outcomes for the PEGylation of peptides using maleimide-functionalized PEG.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Maintains high selectivity of the maleimide group for thiols. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for overnight reactions to minimize potential degradation of sensitive peptides. |
| Molar Ratio (Mal-PEG:Peptide) | 1.2:1 to 20:1 | A slight to significant molar excess of the Mal-PEG reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific peptide. |
| Reaction Time | 30 minutes to Overnight | Reaction times can vary depending on the reactivity of the specific peptide and the desired conjugation efficiency. |
| Reducing Agent (e.g., TCEP) | 1-10 molar excess over peptide | Tris(2-carboxyethyl)phosphine (TCEP) is often added to reduce any disulfide bonds and ensure the cysteine thiol is in its free, reactive state. |
| Peptide/Molecule | Mal-PEG:Peptide Molar Ratio | Reaction Time | Temperature | Conjugation Efficiency/Yield | Reference |
| cRGDfK Peptide | 2:1 | 30 min | Room Temp | 84 ± 4% | |
| 11A4 Nanobody | 5:1 | 2 hours | Room Temp | 58 ± 12% | |
| Glutathione | 1:1 | Overnight | Room Temp | Essentially complete conversion | |
| Thiol-p53(14-29) Peptide | 3:1 | 1 hour | Not Specified | Complete conjugation |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Cysteine-Containing Peptide
This protocol provides a general procedure for the conjugation of this compound to a peptide with a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Organic Solvent (if needed): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve this compound
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 1-10 molar excess of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in the conjugation buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used to prepare a concentrated stock solution, which is then added to the peptide solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 1.2 to 10-fold) of the dissolved this compound to the peptide solution.
-
Gently mix the reaction mixture and incubate at room temperature for 2 hours or at 4°C overnight. The optimal time should be determined for each specific peptide.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, a small molar excess of a thiol-containing molecule such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture and incubated for an additional 30 minutes.
-
-
Purification of the PEGylated Peptide:
-
The PEGylated peptide conjugate can be purified from unreacted peptide, excess PEG reagent, and other reaction components using either SEC or RP-HPLC.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide. This is an effective method for removing excess low molecular weight reagents.
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a peptide, leading to a shorter retention time on a C18 or C8 column compared to the unmodified peptide. RP-HPLC can offer high resolution for separating the conjugate from the native peptide.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide using analytical techniques such as Mass Spectrometry (to verify the molecular weight of the conjugate) and NMR spectroscopy (to determine the degree of PEGylation).
-
Protocol 2: Purification of PEGylated Peptides using SEC
Materials:
-
Crude PEGylated peptide reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 75)
-
Elution Buffer: PBS, pH 7.4
-
Fraction collector
-
UV detector (280 nm for peptides containing Tyr or Trp, or 220 nm for the peptide bond)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Load the crude reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the elution buffer at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the different peaks. The PEGylated peptide is expected to elute in the earlier fractions due to its larger size.
-
Analyze the collected fractions by SDS-PAGE, analytical RP-HPLC, or Mass Spectrometry to identify the fractions containing the purified PEGylated peptide.
-
Pool the pure fractions and, if necessary, concentrate the sample using ultrafiltration.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Prepare the purified PEGylated peptide sample at a concentration of approximately 1 mg/mL in a suitable volatile buffer (e.g., ammonium acetate) or water/acetonitrile mixture.
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
The resulting mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the this compound moiety. The absence or significant reduction of the peak corresponding to the unreacted peptide confirms the success of the conjugation and purification.
Visualizations
Caption: Experimental workflow for this compound bioconjugation to peptides.
Caption: Inhibition of angiogenesis signaling pathways by a PEGylated peptide.
References
Step-by-Step Guide to Mal-PEG4-OH Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins.[1][2] PEGylation can improve a protein's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity by shielding epitopes from the immune system.[1][3] Mal-PEG4-OH is a heterobifunctional linker that enables the covalent attachment of a short, hydrophilic tetraethylene glycol (PEG4) spacer to a protein. This linker contains a maleimide group that selectively reacts with the thiol group of cysteine residues, forming a stable thioether bond. The terminal hydroxyl group can be used for further derivatization if desired.
These application notes provide a comprehensive, step-by-step guide to labeling proteins with this compound, including reaction chemistry, detailed protocols, and methods for characterization of the resulting conjugate.
Reaction Chemistry and Workflow
The core of the labeling strategy is the Michael addition reaction between the maleimide group of this compound and the sulfhydryl group of a cysteine residue on the protein. This reaction is highly specific for thiols at a pH range of 6.5-7.5.
Reaction Scheme: Protein-SH + this compound → Protein-S-PEG4-OH
Below is a diagram illustrating the experimental workflow for this compound protein labeling.
Quantitative Data Summary
The efficiency of the labeling reaction can be influenced by several factors, including the accessibility of the cysteine residue, the pH of the reaction buffer, and the molar ratio of the reactants. The following table summarizes key quantitative parameters for a typical labeling experiment.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation. |
| Reaction Buffer | PBS, HEPES, or Tris | pH 7.0-7.5, degassed. Avoid buffers with thiols. |
| Reducing Agent (optional) | TCEP (Tris(2-carboxyethyl)phosphine) | 10-100 fold molar excess over protein. |
| This compound:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein. |
| Reaction Time | 2 hours to overnight | Room temperature or 4°C. |
| Typical Conjugation Efficiency | 70-95% | Highly dependent on protein and reaction conditions. |
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other suitable non-thiol buffer
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
-
L-cysteine (optional, for quenching the reaction)
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in degassed reaction buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.
-
-
Disulfide Bond Reduction (if necessary):
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes. TCEP is preferred over DTT as it does not need to be removed prior to the addition of the maleimide reagent.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Unused stock solution can be stored at -20°C for up to one month.
-
Protocol 2: Protein Labeling with this compound
-
Initiate the Reaction:
-
While gently stirring or vortexing the protein solution, add the desired volume of the 10 mM this compound stock solution to achieve a 10-20 fold molar excess of the labeling reagent over the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically. Protect the reaction from light if the protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as L-cysteine can be added at a final concentration of 10-100 fold molar excess over the this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Labeled Protein
-
Removal of Excess Reagent:
-
The unreacted this compound and any quenching reagent must be removed from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from the smaller, unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower than the unlabeled protein.
-
-
Mass Spectrometry:
-
For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate. This will confirm the addition of the this compound moiety.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, the proteins it modifies often are. For example, PEGylating a therapeutic antibody can affect its interaction with its target receptor and subsequent downstream signaling. The diagram below illustrates a generic signaling pathway that could be modulated by a PEGylated protein.
Conclusion
The selective labeling of cysteine residues with this compound provides a straightforward and efficient method for introducing a hydrophilic PEG spacer onto a protein of interest. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve high-efficiency labeling and produce well-characterized protein-PEG conjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Mal-PEG4-OH Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of Maleimide-PEG4-Hydroxide (Mal-PEG4-OH) to cysteine residues on proteins and peptides. This technique is a cornerstone of modern bioconjugation, enabling the precise, site-specific modification of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
Introduction to Cysteine-Specific PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2][3] It can enhance solubility, increase circulating half-life, and reduce immunogenicity.[1][3]
The reaction between a maleimide group and the thiol (sulfhydryl) group of a cysteine residue is a highly efficient and specific method for bioconjugation. This Michael addition reaction proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. The high selectivity for cysteine's thiol group, which is significantly more nucleophilic than other amino acid side chains at this pH range, allows for precise, site-specific modifications. This compound is a heterobifunctional linker that combines this cysteine-reactive maleimide group with a hydrophilic 4-unit PEG spacer and a terminal hydroxyl group, which can be used for further derivatization if needed. The PEG spacer not only enhances the solubility of the resulting conjugate but also provides spatial separation between the biomolecule and any attached cargo.
Key Applications
The versatility of maleimide-cysteine chemistry has led to its adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs): Maleimides are extensively used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can specifically target and kill cancer cells while minimizing off-target toxicity.
-
Therapeutic Protein Modification: PEGylating therapeutic proteins with reagents like this compound can significantly improve their stability and in vivo circulation time.
-
Fluorescent Labeling: The conjugation of fluorescent dyes to proteins via cysteine-maleimide chemistry is a fundamental tool for studying protein localization, trafficking, and interactions in cellular and molecular biology.
-
Immobilization of Proteins: Proteins can be covalently attached to solid supports, such as beads or surfaces, for applications in biosensors, diagnostics, and affinity chromatography.
-
Peptide and Protein Cyclization: Bifunctional maleimides can be used to create cyclic peptides and proteins by crosslinking cysteine residues, which can enhance their stability and biological activity.
Reaction Mechanism and Workflow
The conjugation process involves the nucleophilic attack of the thiolate anion from a cysteine residue on the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.
Caption: High-level workflow for the conjugation of this compound to a cysteine-containing protein.
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize typical reaction parameters and expected outcomes based on published data.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis at higher pH. |
| Temperature | 4°C to 25°C | Lower temperatures can be used to slow down competing side reactions. |
| Reaction Time | 30 minutes - 4 hours | Can be optimized based on the specific protein and reagent. |
| Reagent Stoichiometry | 2- to 20-fold molar excess of maleimide reagent | Excess reagent drives the reaction to completion. |
Table 2: Representative Conjugation Efficiencies
| Biomolecule | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency | Reference |
|---|---|---|---|---|
| Cyclic Peptide (cRGDfK) | 2:1 | 30 min | 84 ± 4% | |
| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12% |
| General Proteins | 5- to 20-fold excess | 1 - 4 hours | > 90% | |
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol provides a general procedure for conjugating a this compound linker to a protein with one or more accessible cysteine residues.
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): Free cysteine or 2-mercaptoethanol
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.
Procedure:
-
Protein Preparation (Disulfide Reduction - if necessary): a. Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP. c. Incubate for 20-60 minutes at room temperature. d. Crucially , if a reducing agent is used, it must be removed before adding the maleimide reagent. This is typically done using a desalting column (e.g., PD-10) equilibrated with fresh, degassed Conjugation Buffer.
-
This compound Stock Solution Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Maleimides can hydrolyze in aqueous solutions, so stock solutions should be prepared fresh.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. b. Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive. To prevent re-oxidation of thiols, it is advisable to flush the reaction vial with an inert gas like nitrogen or argon.
-
Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume any excess maleimide reagent, add a quenching reagent like free cysteine or 2-mercaptoethanol to a final concentration that is in excess of the starting maleimide concentration. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Purify the protein-PEG conjugate from excess, unreacted this compound and quenching reagent. b. Size Exclusion Chromatography (SEC) is often effective for separating the larger conjugate from smaller, unreacted molecules. c. Depending on the properties of the protein, other methods like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may also be suitable.
Caption: Step-by-step workflow for the this compound conjugation protocol.
Protocol 2: Characterization of the Protein-PEG Conjugate
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.
A. SDS-PAGE Analysis
Purpose: To visualize the increase in molecular weight of the protein after PEGylation.
Procedure:
-
Prepare samples of the unconjugated (starting) protein and the purified protein-PEG conjugate.
-
Run the samples on an SDS-PAGE gel under reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Expected Result: The band corresponding to the protein-PEG conjugate should show a clear upward shift in molecular weight compared to the unconjugated protein. The size of the shift will depend on the number of PEG moieties attached.
B. Mass Spectrometry (MS) Analysis
Purpose: To obtain an accurate mass of the conjugate, confirm the site of conjugation, and determine the drug-to-antibody ratio (DAR) in ADC development.
Procedure:
-
Sample Preparation: Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) and concentration.
-
LC/MS Analysis: a. Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC/MS) system. A reverse-phase column (like a C4) is often used to separate the unconjugated protein from the PEGylated species. b. The mass spectrometer will measure the mass-to-charge ratio of the intact protein and its conjugates. c. Expected Result: The deconvoluted mass spectrum will show a peak for the unconjugated protein and additional peaks corresponding to the protein with one, two, or more PEG moieties attached. The mass difference should correspond to the mass of the this compound linker.
-
Tandem MS (MS/MS) for Site Localization (Advanced): a. To identify the specific cysteine residue(s) that have been modified, the protein can be digested with a protease (e.g., trypsin). b. The resulting peptide mixture is then analyzed by LC-MS/MS. c. By identifying the peptides that show a mass increase corresponding to the PEG linker, the exact site of conjugation can be determined.
Disclaimer: These protocols are intended as a general guide. Optimal conditions, including reagent concentrations, reaction times, and purification methods, may vary depending on the specific protein and linker used and should be determined empirically.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing Mal-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of Proteolysis-Targeting Chimeras (PROTACs) incorporating the Mal-PEG4-OH linker. This bifunctional linker, featuring a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group, is a versatile tool for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. The inclusion of the PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the maleimide and hydroxyl moieties offer flexible conjugation strategies.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can improve the aqueous solubility and cell permeability of the PROTAC molecule, which is often a challenge for these relatively large molecules.[][5]
-
Optimal Length and Flexibility: The length of the PEG linker is a crucial parameter for the formation of a stable and productive ternary complex. The PEG4 unit provides a flexible spacer of a defined length that can be optimal for certain target-E3 ligase pairs.
-
Versatile Conjugation Chemistry: The maleimide group reacts specifically with thiol groups (cysteine residues) under mild conditions, forming a stable thioether bond. The terminal hydroxyl group can be activated for conjugation to carboxylic acids, amines, or other functional groups on the E3 ligase ligand or the target protein ligand.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using the this compound linker is a modular process that involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker. The general workflow is depicted below.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These should be optimized based on the specific properties of the target and E3 ligase ligands.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Ligand
This protocol describes the activation of the terminal hydroxyl group of this compound to a tosylate, followed by conjugation to an amine-containing ligand (either the target protein or E3 ligase ligand).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing ligand
-
Anhydrous Dimethylformamide (DMF)
-
Stir plate and stir bars
-
Round-bottom flasks and standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the solution.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Mal-PEG4-OTs).
-
-
Conjugation to Amine-Containing Ligand:
-
Dissolve the amine-containing ligand (1.0 eq) and Mal-PEG4-OTs (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the maleimide-PEG4-ligand conjugate.
-
Protocol 2: Thiol-Maleimide Conjugation to a Cysteine-Containing Ligand
This protocol describes the reaction of the maleimide-PEG4-ligand conjugate with a ligand containing a free thiol group.
Materials:
-
Maleimide-PEG4-ligand conjugate (from Protocol 1)
-
Thiol-containing ligand (e.g., a peptide or small molecule with a cysteine residue)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
Stir plate and stir bars
-
Reaction vials
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-PEG4-ligand conjugate in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve the thiol-containing ligand in the degassed reaction buffer. If the ligand has poor aqueous solubility, a co-solvent like DMSO can be used.
-
-
Conjugation Reaction:
-
Add the solution of the maleimide-PEG4-ligand conjugate (typically a 1.1 to 1.5-fold molar excess) to the solution of the thiol-containing ligand.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be protected from light if any of the components are light-sensitive.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the collected fractions to obtain the purified PROTAC.
-
Protocol 3: Characterization of the Final PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Procedure:
-
Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method to separate the PROTAC from any remaining impurities.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compound, which should correspond to the calculated molecular weight of the PROTAC.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Procedure:
-
Dissolve a sufficient amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of the PROTAC molecule.
-
Application: Degradation of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4)
PROTACs utilizing PEG linkers have been successfully developed to target and degrade key proteins implicated in cancer and inflammatory diseases, such as Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
BTK Degradation
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival, proliferation, and differentiation. Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies. PROTACs that induce the degradation of BTK have shown promise in overcoming resistance to traditional BTK inhibitors.
References
Application Notes and Protocols for Mal-PEG4-OH Linker in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The Mal-PEG4-OH linker is a heterobifunctional linker that has gained significant attention in ADC development. It features a maleimide group for covalent attachment to thiol residues on the antibody, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group for conjugation to the cytotoxic payload.
The maleimide group provides a selective and stable thioether bond with cysteine residues, which can be engineered into the antibody or exposed through the reduction of interchain disulfide bonds.[1] The PEG4 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve solubility, and favorably modulate the pharmacokinetic profile.[2][3] PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[4] The terminal hydroxyl group offers a versatile handle for the attachment of a variety of cytotoxic payloads.
These application notes provide a comprehensive overview of the use of the this compound linker in ADC development, including detailed experimental protocols for key stages of ADC synthesis and characterization.
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of ADCs with PEGylated Linkers
The following table summarizes representative half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity studies of ADCs utilizing PEGylated linkers. While specific data for this compound is not always detailed, the presented data for short-chain PEG linkers provide a relevant comparison. Lower IC50 values indicate higher potency.
| ADC Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | Maytansinoid | Non-cleavable, PEGylated | N87 (High HER2) | 13 - 50 | |
| HER2 | Maytansinoid | Non-cleavable, PEGylated | BT474 (High HER2) | 13 - 50 | |
| HER2 | Maytansinoid | Non-cleavable, PEGylated | MDA-MB-361 (Moderate HER2) | 25 - 80 (for DAR >3.5) | |
| CD30 | MMAE | Cleavable, PEGylated | Karpas-299 | Sub-nanomolar (pM range) |
Note: The presented data are illustrative and can vary based on the specific antibody, payload, drug-to-antibody ratio (DAR), cell line, and experimental conditions.
Table 2: Representative In Vivo Efficacy of ADCs with PEGylated Linkers in Xenograft Models
This table presents a summary of in vivo efficacy data for ADCs with PEGylated linkers in preclinical xenograft models. Tumor growth inhibition (TGI) is a key metric for assessing anti-tumor activity.
| ADC Target | Payload | Linker Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| HER2 | Auristatin | Cleavable, PEGylated | NCI-N87 Gastric Cancer | 1.5 and 0.6 mg/kg, every 3 days for 4 doses | Significant tumor growth inhibition | |
| Generic | Thailanstatin | Non-cleavable, PEGylated | Nude rat xenograft | 1 mg/kg or 2.5 mg/kg single dose | Dose-dependent tumor growth inhibition | |
| HER2 | Duocarmycin | Cleavable, advanced linker | Uterine and Ovarian Carcinosarcomas | Not specified | Superior potency over T-DM1 |
Note: The efficacy of an ADC is highly dependent on the tumor model, dosing schedule, and the specific characteristics of the ADC.
Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs in Mice
The following table summarizes key pharmacokinetic (PK) parameters for ADCs with PEG linkers in murine models. PEGylation generally leads to improved PK profiles.
| ADC | Linker Type | Dose | Clearance (mL/day/kg) | Half-life (t½) (days) | Reference |
| Thailanstatin ADCs | Non-cleavable, PEGylated | 1 mg/kg IV | Varies with DAR | Not specified | |
| Trastuzumab-vc-MMAE | Cleavable, PEGylated | 10 mg/kg IV | Not specified | Not specified | |
| Generic PEGylated ADCs | PEG-glucuronide-MMAE | 3 mg/kg IV | Slower with longer PEG chains (plateau at PEG8) | Longer with longer PEG chains | |
| Generic ADCs | Not specified | Not specified | ~5-10 (mice) | ~13.0 (initial) |
Note: Pharmacokinetic parameters are influenced by the antibody, payload, linker, DAR, and the animal species being studied.
Experimental Protocols
Protocol 1: Antibody Reduction and Thiol Quantification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the this compound linker.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Sephadex G-25 desalting column
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)
-
Cysteine hydrochloride
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Reduction:
-
Add a freshly prepared solution of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will need to be optimized to achieve the desired number of free thiols (typically targeting a DAR of 2-4).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Purification:
-
Remove the excess reducing agent by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column using a suitable conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Thiol Quantification (Ellman's Assay):
-
Prepare a cysteine standard curve.
-
Add the reduced antibody sample and cysteine standards to a 96-well plate.
-
Add Ellman's Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the number of free thiols per antibody based on the cysteine standard curve.
-
Protocol 2: Conjugation of Mal-PEG4-Drug to Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody with quantified free thiols
-
Mal-PEG4-Drug conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
N-acetylcysteine or cysteine solution (for quenching)
Procedure:
-
Conjugation Reaction:
-
To the chilled solution of the reduced antibody, add the Mal-PEG4-Drug solution. A slight molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction on ice or at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding an excess of N-acetylcysteine or cysteine to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
This protocol describes the determination of the average number of drug molecules conjugated to each antibody using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.
-
Remove the old medium from the cells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Experimental workflow for the development and evaluation of an ADC.
Caption: Simplified HER2 signaling pathway, a common target for ADCs.
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
References
Application Note & Protocol: Mal-PEG4-OH Hydrogel Formulation for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. This biomimicry is crucial for obtaining physiologically relevant data in drug discovery, tissue engineering, and fundamental cell biology research. Poly(ethylene glycol) (PEG)-based hydrogels have emerged as a versatile platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption.[1][2][3]
This application note provides a detailed protocol for the formulation of a Mal-PEG4-OH hydrogel system for 3D cell culture. This system utilizes a 4-arm PEG-maleimide (functionally analogous to this compound) that crosslinks with thiol-containing molecules via a Michael-type addition reaction.[4][5] This chemistry offers rapid and controllable gelation under physiological conditions, making it ideal for cell encapsulation. The protocol also describes the incorporation of cell adhesion ligands and the characterization of the hydrogel's mechanical properties.
Materials and Methods
Materials
-
4-arm PEG-Maleimide (10 kDa) (e.g., from JenKem Technology)
-
Matrix Metalloproteinase (MMP)-cleavable peptide crosslinker (e.g., GCRDVPMSMRGGDRCG) (e.g., from Genscript)
-
4-arm PEG-Thiol (10 kDa) (optional, for increasing stiffness) (e.g., from JenKem Technology)
-
Cell adhesion peptide (e.g., CGRGDS) (e.g., from Genscript)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
HEPES buffer (20 mM, pH 7.4)
-
Cells of interest
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture plates
Equipment
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Rheometer for mechanical testing
-
Microscope for cell imaging
-
Sterile biosafety cabinet
Experimental Protocols
Protocol 1: this compound Hydrogel Formulation
This protocol describes the preparation of the precursor solutions for the hydrogel.
-
Prepare PEG-4-Mal Solution: Dissolve 4-arm PEG-Maleimide in sterile DPBS to achieve the desired final concentrations (e.g., 16% or 20% w/v). Sterile filter the solution using a 0.22 µm filter.
-
Prepare Crosslinker Solution: Dissolve the MMP-cleavable peptide crosslinker in sterile DPBS. The molar ratio of the crosslinker to PEG-4-Mal is critical for controlling gelation kinetics and stiffness. A common starting point is a 2:1 molar ratio of MMP-cleavable crosslinker to PEG-4-Mal.
-
(Optional) Prepare Stiffening Crosslinker Solution: To create stiffer hydrogels, dissolve 4-arm PEG-Thiol in sterile DPBS. This can be mixed with the MMP-cleavable crosslinker solution at various volumetric ratios (e.g., 3:1 or 1:1 MMP-cleavable crosslinker:PEG-4-Thiol).
-
(Optional) Incorporate Adhesion Peptides: To enhance cell attachment, the cell-adhesive peptide (e.g., CRGDS) can be conjugated to the PEG-4-Mal. React the thiol-containing peptide with the PEG-4-Mal solution in a buffer at pH 7.4 for at least 30 minutes at 37°C before adding the crosslinker. A final concentration of 2 mM CRGDS is often used.
Protocol 2: 3D Cell Encapsulation
This protocol details the process of encapsulating cells within the this compound hydrogel.
-
Cell Preparation: Harvest and resuspend cells in a small volume of sterile DPBS or cell culture medium to achieve a high cell density.
-
Mixing Precursors: In a sterile, low-adhesion microcentrifuge tube, mix the cell suspension with the PEG-4-Mal precursor solution.
-
Initiate Gelation: Add the crosslinker solution to the cell/PEG-4-Mal mixture and gently pipette to mix thoroughly. The gelation process will begin immediately.
-
Casting the Hydrogel: Quickly dispense the mixture into the desired culture vessel (e.g., wells of a cell culture plate).
-
Incubation: Place the culture vessel in an incubator at 37°C for approximately 20-30 minutes to allow for complete gelation.
-
Adding Culture Medium: After gelation, gently add pre-warmed cell culture medium to the top of the hydrogel.
-
Culture and Analysis: Culture the cell-laden hydrogels under standard conditions, changing the medium as required. Cell viability, proliferation, and morphology can be assessed using standard assays (e.g., Live/Dead staining, AlamarBlue assay).
Protocol 3: Characterization of Hydrogel Mechanical Properties
The mechanical properties of the hydrogel, such as stiffness, significantly influence cell behavior.
-
Sample Preparation: Prepare cell-free hydrogels as described in Protocol 1.
-
Rheological Measurement: Use an oscillatory rheometer to measure the storage modulus (G') and loss modulus (G''). These values provide information about the elastic and viscous properties of the hydrogel, respectively.
-
Data Analysis: The storage modulus (G') is typically used as an indicator of hydrogel stiffness.
Data Presentation
The mechanical properties of the this compound hydrogel can be tuned by varying the concentration of PEG-4-Mal and the composition of the crosslinker. The following table summarizes representative storage moduli (G') for different hydrogel formulations.
| PEG-4-Mal Concentration (% w/v) | Crosslinker Composition (MMP-cleavable:PEG-4-Thiol) | Storage Modulus (G') (kPa) |
| 16 | 1:0 | 1.9 |
| 20 | 1:0 | 2.5 |
| 20 | 3:1 | ~4.0 (estimated) |
| 20 | 1:1 | ~6.0 |
Visualizations
Caption: Workflow for 3D cell encapsulation in this compound hydrogels.
Caption: Michael-type addition crosslinking of PEG-Maleimide and a thiol-crosslinker.
Conclusion
The this compound hydrogel system offers a highly tunable and cytocompatible environment for 3D cell culture. By modulating the polymer concentration and crosslinker composition, researchers can create hydrogels with a range of mechanical properties to suit various cell types and applications. The straightforward encapsulation protocol and the ability to incorporate bioactive motifs make this hydrogel system a powerful tool for advancing research in tissue engineering, disease modeling, and drug development.
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Application Note & Protocol: Formation of Maleimide-PEG Crosslinked Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of regenerative medicine and drug delivery, prized for their biocompatibility, low protein adsorption, and tunable properties.[1] Among the various crosslinking chemistries, the Michael-type addition reaction between a maleimide-functionalized PEG (Mal-PEG) and a thiol-containing crosslinker offers significant advantages.[1] This "click chemistry" approach is characterized by rapid reaction kinetics at physiological pH, high specificity, and the absence of cytotoxic initiators or byproducts, making it ideal for in situ applications, including the encapsulation of sensitive cells and biologics.[2][3][4]
This document provides a detailed protocol for the formation of hydrogels using a four-arm PEG-maleimide (PEG-4MAL) precursor, crosslinked with a dithiol-containing molecule. It outlines the reaction mechanism, step-by-step experimental procedures, and key characterization methods.
Mechanism of Action: Thiol-Maleimide Michael Addition The crosslinking process is based on the covalent reaction between the maleimide groups on the PEG macromer and thiol (sulfhydryl) groups on a crosslinking molecule. This occurs via a Michael-type addition reaction, where the nucleophilic thiol attacks the double bond of the maleimide, forming a stable thioether bond. This reaction proceeds efficiently under mild, aqueous conditions (typically pH 6.5-7.5) without the need for a catalyst. The use of a multi-arm PEG precursor, such as PEG-4MAL, allows for the formation of a three-dimensional, crosslinked polymer network.
Experimental Protocol
This protocol describes the formation of a 4% (wt/vol) PEG-4MAL hydrogel functionalized with an adhesive RGD peptide, a common setup for cell culture applications.
1. Materials and Reagents
-
4-arm PEG-Maleimide (PEG-4MAL), 20 kDa (e.g., Laysan Bio, JenKem Technology)
-
Adhesive Peptide: Cysteine-containing Arginyl-glycyl-aspartic acid (RGD) peptide (e.g., GRGDSPC)
-
Crosslinker: Protease-degradable peptide with terminal cysteines (e.g., GCRDVPMSMRGGDRCG, referred to as VPM) or PEG-dithiol.
-
Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (20 mM, pH 7.4).
-
Triethanolamine (TEA) buffer (optional, for pH adjustment and to catalyze the reaction).
-
Sterile, nuclease-free water.
-
High-precision analytical balance.
-
Sterile microcentrifuge tubes.
2. Preparation of Precursor Solutions
Critical Step: All solutions should be prepared fresh and used promptly, as the maleimide and thiol groups can degrade over time.
-
Prepare Buffer: Prepare 20 mM HEPES buffer and adjust the pH to 7.4 using NaOH. Sterile filter the buffer before use.
-
PEG-4MAL Stock Solution: Weigh the desired amount of PEG-4MAL powder (e.g., 100.0 mg for a final 4% wt/vol gel in a 2.5 mL total volume) and dissolve it in the buffer to create a concentrated stock solution (e.g., 100 mg in 1.0 mL for a 10% wt/vol stock). Vortex gently to dissolve.
-
Adhesive Peptide (RGD) Stock Solution: Weigh the required amount of RGD peptide. To achieve a final concentration of 2.0 mM RGD, dissolve 4.06 mg in 0.5 mL of buffer. The molar ratio of maleimide groups to RGD can be adjusted to control the density of cell-adhesive ligands.
-
Crosslinker Stock Solution: Weigh the required amount of the dithiol crosslinker. The amount should be calculated to achieve a stoichiometric balance (1:1 molar ratio) between the remaining maleimide groups on the PEG-4MAL (after RGD conjugation) and the thiol groups on the crosslinker. For a 4% gel, this may be approximately 13.27 mg of a peptide like VPM dissolved in 1.0 mL of buffer.
3. Hydrogel Formation: Step-by-Step
-
Functionalization of PEG-4MAL: In a sterile microcentrifuge tube, mix the PEG-4MAL stock solution with the adhesive peptide (RGD) stock solution. For the example amounts listed above, combine the 1.0 mL of PEG-4MAL solution and 0.5 mL of RGD solution.
-
Incubation: Incubate the mixture for at least 15 minutes at 37 °C. This step allows the thiol group on the cysteine of the RGD peptide to react with a portion of the maleimide groups on the PEG-4MAL macromer.
-
Crosslinking: Add the crosslinker solution to the functionalized PEG-4MAL precursor solution. Mix thoroughly by pipetting up and down for 15-30 seconds. Avoid introducing bubbles. Critical Step: Gelation can be very rapid (from seconds to minutes). This step must be performed quickly. The prepolymer solution should be immediately dispensed into the desired mold, culture well, or injection device.
-
Gelation: Allow the mixture to stand at room temperature or 37 °C. Gelation is complete when the solution no longer flows upon tilting the container. For cell encapsulation, the crosslinker can be mixed with a cell suspension before being added to the PEG precursor.
-
Equilibration: Once gelled, the hydrogel can be swollen in an excess of buffer (e.g., PBS) or cell culture medium. For many applications, adding medium directly on top of the gel is sufficient.
Data Presentation: Factors Influencing Hydrogel Properties
The final properties of the hydrogel can be precisely controlled by modifying the formulation. Key parameters include macromer concentration, pH, and the stoichiometry of reactive groups.
Table 1: Effect of Formulation on Gelation Time Gelation time is heavily influenced by the pH of the buffer and the concentration of the polymer precursors. Higher pH deprotonates the thiol groups into more reactive thiolates, accelerating the reaction. Higher polymer concentration increases the proximity of reactive groups, also leading to faster gelation.
| Polymer System | Polymer Conc. (w/w %) | Buffer System | pH | Approx. Gelation Time | Reference |
| PEG SH-Mal | 13% | 0.3M TEOA/PBS | 8.5 | 1.5 min | |
| PEG SH-Mal | 13% | 0.3M TEOA/PBS | 7.4 | 12 min | |
| PEG SH-Mal | 13% | 0.3M TEOA/PBS | 6.5 | 20 hrs | |
| PEG SH-Mal | 20% | 0.3M TEOA/PBS | 7.4 | 5 min | |
| P4M + PDT | 10% | 1x PBS | 6.5 | > 200 s | |
| P4M + PDT | 10% | 1x PBS | 7.4 | ~ 30 s |
Table 2: Effect of Polymer Concentration on Mechanical and Swelling Properties The polymer weight percentage directly correlates with the crosslinking density of the network. Higher concentrations result in stiffer hydrogels (higher storage modulus, G') and lower swelling ratios.
| Polymer System | Polymer Conc. (wt/v %) | Storage Modulus (G') | Mass Swelling Ratio (Qm) | Reference |
| PEG-4MAL | 3.0% | ~100 Pa | ~350 | |
| PEG-4MAL | 4.0% | ~400 Pa | ~180 | |
| PEG-4MAL | 5.0% | ~1000 Pa | ~100 | |
| PEG-4MAL | 7.5% | ~3000 Pa | ~50 | |
| PEG-4MAL | 10.0% | ~7000 Pa | ~30 | |
| PEG SH-Mal | 40% | ~2500 Pa | ~15 | |
| PEG SH-Mal | 48% | ~5800 Pa | Not Reported |
Key Characterization Protocols
1. Rheological Analysis for Mechanical Properties
-
Objective: To measure the viscoelastic properties of the hydrogel, primarily the storage modulus (G'), which represents stiffness.
-
Protocol:
-
Prepare hydrogel discs of a defined geometry (e.g., 8 mm diameter, 1 mm thickness).
-
Allow samples to swell to equilibrium in buffer (e.g., overnight in PBS).
-
Perform oscillatory rheology using a rheometer with a parallel plate geometry.
-
Apply a constant strain (e.g., 0.1-1%) within the linear viscoelastic region and sweep across a range of frequencies (e.g., 0.1-10 Hz) to measure G' and the loss modulus (G''). A G' significantly higher than G'' indicates a predominantly elastic, crosslinked gel.
-
2. Swelling Ratio Measurement
-
Objective: To quantify the water-uptake capacity of the hydrogel, which relates to porosity and crosslinking density.
-
Protocol:
-
Prepare hydrogel samples and record their initial crosslinked mass.
-
Immerse the hydrogels in a large volume of distilled water or PBS and allow them to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot away excess surface water, and record the swollen mass (Ms).
-
Freeze the hydrogel (e.g., in liquid nitrogen) and lyophilize (freeze-dry) it to completely remove all water.
-
Record the final dry mass (Md).
-
Calculate the mass swelling ratio (Qm) as: Qm = Ms / Md .
-
References
- 1. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Mal-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) for the surface modification of nanoparticles. This heterobifunctional linker is instrumental in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. The protocols and data presented herein are designed to facilitate the seamless integration of this compound into your research and development workflows.
Introduction to this compound in Nanoparticle Surface Modification
This compound is a versatile linker composed of three key functional components:
-
Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of peptides and proteins, to form a stable thioether bond. This reaction is highly efficient under physiological conditions (pH 6.5-7.5).
-
Polyethylene Glycol (PEG) Spacer (PEG4): The short, hydrophilic PEG4 spacer offers several advantages. It enhances the aqueous solubility and stability of the nanoparticles, reduces non-specific protein binding (biofouling), and can improve the pharmacokinetic profile of the final conjugate by extending circulation time.
-
Hydroxyl Group (-OH): The terminal hydroxyl group provides a versatile handle for conjugation to nanoparticles. It can be reacted with various functional groups on the nanoparticle surface, such as carboxyl groups, through esterification, or can be activated for further chemical modifications.
The strategic use of this compound allows for a two-step conjugation process. First, the linker is attached to the nanoparticle surface via its hydroxyl group. Subsequently, a thiol-containing targeting ligand, such as an antibody, peptide, or small molecule, is conjugated to the surface-bound maleimide group. This approach provides precise control over the surface chemistry of the nanoparticle, enabling the development of highly specific and effective nanomedicines.
Applications in Drug Delivery and Nanomedicine
The surface modification of nanoparticles with this compound is a critical step in the design of sophisticated drug delivery platforms with a wide range of applications:
-
Targeted Drug Delivery: The maleimide group serves as a conjugation point for targeting moieties that can recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy enhances the accumulation of the drug-loaded nanoparticle at the site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
"Stealth" Nanoparticles: The hydrophilic PEG spacer creates a hydration layer on the nanoparticle surface, which helps to evade recognition and clearance by the reticuloendothelial system (RES). This "stealth" characteristic prolongs the circulation half-life of the nanoparticles, allowing for greater tumor accumulation through the enhanced permeability and retention (EPR) effect.
-
Controlled Drug Release: While not a direct function of the this compound linker itself, its application in stabilizing the nanoparticle formulation can contribute to more predictable and sustained drug release profiles.
-
Theranostics: By conjugating both a therapeutic agent and an imaging agent (often via the targeting ligand or the nanoparticle core itself), this compound can be used to create theranostic nanoparticles that allow for simultaneous diagnosis and therapy.
Quantitative Data on Nanoparticle Characterization
The surface modification of nanoparticles with this compound and subsequent ligand conjugation can influence their physicochemical properties. The following tables summarize typical changes observed in nanoparticle characteristics.
Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After Surface Modification.
| Parameter | Unmodified PLGA-COOH NP | PLGA-PEG-Mal NP | PLGA-PEG-Peptide NP |
| Size (nm) | 150 ± 15 | 170 ± 20 | 185 ± 25 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -35 ± 5 | -25 ± 5 | -20 ± 5 |
| Drug Loading Efficiency (%) | 10 ± 2 | 9 ± 2 | 8.5 ± 2 |
| Encapsulation Efficiency (%) | 85 ± 5 | 80 ± 5 | 78 ± 5 |
Table 2: Physicochemical Properties of Liposomes Before and After Surface Modification.
| Parameter | Unmodified Liposomes | Liposome-PEG-Mal | Liposome-PEG-Antibody |
| Size (nm) | 100 ± 10 | 115 ± 12 | 130 ± 15 |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 | < 0.2 |
| Zeta Potential (mV) | -40 ± 6 | -30 ± 5 | -25 ± 5 |
| Drug Loading Efficiency (%) | 12 ± 3 | 11 ± 3 | 10 ± 3 |
| Encapsulation Efficiency (%) | 90 ± 5 | 88 ± 5 | 85 ± 5 |
Table 3: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After Surface Modification.
| Parameter | Amine-Functionalized IONPs | IONP-PEG-Mal | IONP-PEG-Peptide |
| Size (nm) | 20 ± 5 | 35 ± 7 | 45 ± 8 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.35 |
| Zeta Potential (mV) | +30 ± 5 | +20 ± 5 | +15 ± 5 |
Experimental Protocols
The following protocols provide a general framework for the surface modification of different types of nanoparticles with this compound and subsequent conjugation of a thiol-containing ligand. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) is recommended for specific applications.
Protocol 1: Surface Modification of Carboxylated PLGA Nanoparticles
This protocol describes the conjugation of this compound to PLGA nanoparticles that have surface carboxyl groups, followed by the attachment of a thiol-containing peptide.
Materials:
-
Carboxylated PLGA nanoparticles (PLGA-COOH NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Tris buffer
-
Thiol-containing peptide
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the PLGA-COOH NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-activated esters.
-
-
Conjugation of this compound:
-
Add a 10-fold molar excess of this compound to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the resulting Maleimide-PEG4-PLGA NPs to remove excess linker and reaction byproducts using centrifugation and resuspension in Reaction Buffer.
-
-
Conjugation of Thiol-Containing Peptide:
-
Add a 2 to 5-fold molar excess of the thiol-containing peptide to the purified Maleimide-PEG4-PLGA NPs in Reaction Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
-
Final Purification: Purify the final peptide-conjugated nanoparticles to remove any unreacted peptide.
Protocol 2: Surface Modification of Liposomes
This protocol outlines the incorporation of a Mal-PEG4-lipid conjugate into a liposomal formulation, followed by antibody conjugation.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide (or synthesize by reacting DSPE with a Mal-PEG4-NHS ester)
-
Hydration Buffer (e.g., PBS, pH 7.4)
-
Thiolated antibody (may require reduction of disulfide bonds using TCEP)
-
Extrusion system
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with Hydration Buffer at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a desired size.
-
-
Antibody Conjugation:
-
Add the thiolated antibody to the liposome suspension at a desired molar ratio.
-
Incubate the mixture for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Remove unconjugated antibody by size exclusion chromatography or dialysis.
Protocol 3: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol describes the modification of amine-functionalized IONPs with this compound through an NHS ester intermediate.
Materials:
-
Amine-functionalized IONPs
-
Mal-PEG4-NHS ester (can be synthesized from this compound and NHS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Thiol-containing ligand
-
Magnetic separation system
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized IONPs in Reaction Buffer.
-
Conjugation of Mal-PEG4-NHS ester:
-
Add the Mal-PEG4-NHS ester to the IONP dispersion.
-
React for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Collect the Maleimide-PEG4-IONPs using a magnetic separator.
-
Wash the nanoparticles with Reaction Buffer several times to remove unreacted linker.
-
-
Ligand Conjugation:
-
Resuspend the purified Maleimide-PEG4-IONPs in fresh Reaction Buffer.
-
Add the thiol-containing ligand and react as described in Protocol 1, step 5.
-
-
Final Purification: Purify the final conjugate using magnetic separation.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Surface Modification
The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound and a subsequent targeting ligand.
Caption: General workflow for nanoparticle surface modification.
Targeted Nanoparticle-Mediated Inhibition of HER2 Signaling Pathway
This diagram illustrates how a nanoparticle functionalized with a HER2-targeting ligand can inhibit downstream signaling pathways in a cancer cell.[1][2][3][4]
Caption: Inhibition of HER2 signaling by targeted nanoparticles.[1]
Conclusion
This compound is a powerful and versatile tool for the surface modification of nanoparticles. Its heterobifunctional nature allows for a controlled and stepwise approach to nanoparticle functionalization, enabling the development of sophisticated and highly targeted nanomedicines. The protocols and data provided in these application notes serve as a valuable resource for researchers and scientists working at the forefront of nanotechnology and drug delivery. With careful optimization, this compound can be effectively employed to create the next generation of targeted therapeutics and diagnostic agents.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformable peptide nanoparticles arrest HER2 signalling and cause cancer cell death in vivo [escholarship.org]
- 4. HER2-Targeted Multifunctional Silica Nanoparticles Specifically Enhance the Radiosensitivity of HER2-Overexpressing Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylation of Small Molecules using Mal-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecule drugs, PEGylation can offer significant advantages, including enhanced solubility, increased systemic circulation time, reduced immunogenicity, and improved stability.[1][][3] Mal-PEG4-OH is a heterobifunctional linker that provides a maleimide group for selective conjugation to thiol-containing small molecules and a hydroxyl group for further modification if required. The tetraethylene glycol (PEG4) spacer is hydrophilic, enhancing the water solubility of the conjugate.[]
This document provides detailed application notes and experimental protocols for the PEGylation of thiol-containing small molecules using this compound.
Principle of the Reaction
The core of the PEGylation process with this compound is the Michael addition reaction between the maleimide group of the linker and a sulfhydryl (thiol) group on the small molecule. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond.
Materials and Equipment
Reagents:
-
This compound
-
Thiol-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Reaction quenchers (e.g., L-cysteine, 2-mercaptoethanol)
-
Solvents for purification (e.g., water, acetonitrile, methanol)
-
Nitrogen or Argon gas
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Lyophilizer or rotary evaporator
Experimental Protocols
Protocol 1: General PEGylation of a Thiol-Containing Small Molecule
This protocol outlines the general procedure for conjugating this compound to a small molecule possessing a free thiol group.
1. Preparation of Reagents:
- Small Molecule Solution: Prepare a stock solution of the thiol-containing small molecule in a degassed buffer (e.g., PBS, pH 7.2). If the small molecule has limited aqueous solubility, it can be dissolved in a minimal amount of an organic solvent like DMF or DMSO before dilution with the reaction buffer.
- This compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10-50 mg/mL). The maleimide group is susceptible to hydrolysis, especially in aqueous solutions, so fresh preparation is crucial.
2. PEGylation Reaction: a. In a reaction vial, add the small molecule solution. b. While gently stirring, add a 1.5 to 5-fold molar excess of the this compound solution to the small molecule solution. The optimal molar ratio should be determined empirically for each specific small molecule. c. If an organic co-solvent was used, ensure the final concentration in the reaction mixture is low (typically <10%) to maintain the stability of the small molecule. d. Purge the reaction vial with an inert gas (nitrogen or argon) to minimize oxidation of the thiol group. e. Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with continuous stirring. The reaction progress can be monitored by analytical HPLC.
3. Quenching the Reaction: a. To consume any unreacted this compound, add a 5 to 10-fold molar excess of a quenching agent (e.g., L-cysteine or 2-mercaptoethanol) relative to the initial amount of this compound. b. Let the quenching reaction proceed for 30-60 minutes at room temperature.
4. Purification of the PEGylated Small Molecule: a. The purification method will depend on the properties of the resulting conjugate. b. Preparative Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying small molecule conjugates. Use a suitable C18 column and a gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid). c. Size-Exclusion Chromatography (SEC): If there is a significant size difference between the PEGylated conjugate and the unreacted small molecule or excess reagents, SEC can be an effective purification method. d. Complexation with MgCl2: For PEGylated compounds that are difficult to handle due to their oily nature, a recently developed method involves complexation with magnesium chloride to form a solid, which can then be isolated by filtration.
5. Characterization and Analysis: a. Analytical RP-HPLC: Assess the purity of the final product. b. Mass Spectrometry (MS): Confirm the identity of the PEGylated small molecule by verifying its molecular weight. c. NMR Spectroscopy: Can be used for structural elucidation of the conjugate.
Data Presentation: Representative PEGylation Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the PEGylation of a model thiol-containing small molecule. Note: These are representative values and should be optimized for each specific application.
| Parameter | Condition | Expected Outcome/Rationale |
| Small Molecule | Generic Thiol-Containing Drug (MW ~300-500 Da) | The protocol is adaptable to a wide range of small molecules with an accessible thiol group. |
| This compound:Small Molecule Molar Ratio | 1.5:1 to 5:1 | A molar excess of the PEG linker drives the reaction to completion. The optimal ratio minimizes unreacted small molecule while being cost-effective. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.4 | The maleimide-thiol reaction is most efficient and specific at a neutral to slightly basic pH. |
| Co-solvent | DMF or DMSO (if required) | Used to dissolve this compound and/or the small molecule if they have poor aqueous solubility. |
| Reaction Time | 2-4 hours at Room Temperature or Overnight at 4°C | Reaction progress should be monitored to determine the optimal time for maximum conjugation. |
| Purity (Post-Purification) | >95% (as determined by HPLC) | High purity is essential for downstream applications and accurate characterization. |
| Overall Yield | 60-90% | The yield will depend on the reactivity of the small molecule, reaction conditions, and purification efficiency. |
Visualization of Workflows and Pathways
Experimental Workflow for Small Molecule PEGylation
Caption: Workflow for the PEGylation of a small molecule with this compound.
Logical Relationship of PEGylation Benefits
Caption: Benefits of small molecule PEGylation on therapeutic outcomes.
References
Application Notes and Protocols for Mal-PEG4-OH Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) with thiol-containing molecules. This conjugation chemistry is a cornerstone in bioconjugation, enabling the precise and efficient labeling and crosslinking of biomolecules for applications in drug delivery, diagnostics, and fundamental research.
Introduction to this compound and Thiol Conjugation
This compound is a heterobifunctional linker that features a maleimide group at one end and a hydroxyl group at the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions to form a stable thioether bond.[1] The hydrophilic PEG spacer enhances the solubility of the conjugate and can reduce steric hindrance.
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2] This selectivity allows for the specific modification of cysteine residues in the presence of other nucleophilic groups like amines (e.g., lysine residues).
Reaction Mechanism and Kinetics
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition mechanism. The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thiosuccinimide linkage.
Caption: Reaction of this compound with a thiol.
The reaction rate is dependent on several factors, including pH, temperature, and the concentration of reactants. The optimal pH range of 6.5-7.5 is a compromise between maximizing the concentration of the reactive thiolate anion and minimizing competing side reactions.
Quantitative Data on Reaction Conditions
The following table summarizes the key parameters and their effects on the maleimide-thiol conjugation reaction.
| Parameter | Recommended Range/Value | Effect on Reaction | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[2] | Below pH 6.5, the reaction is slow due to protonation of the thiol. Above pH 7.5, reaction with amines becomes competitive, and maleimide hydrolysis increases.[2] |
| Temperature | 4°C to 37°C | Reaction is faster at higher temperatures. | 4°C is often used for sensitive biomolecules to minimize degradation, though reaction times will be longer. Room temperature (20-25°C) is a common starting point. |
| Reaction Time | 30 minutes to overnight | Dependent on temperature, pH, and reactant concentrations. | Reactions at room temperature are often complete within 2 hours. Reactions at 4°C may require overnight incubation. |
| Molar Ratio (this compound:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. | The optimal ratio should be determined empirically for each specific application. |
| Buffer System | Phosphate-buffered saline (PBS), HEPES, MOPS | Buffers should be free of primary amines (e.g., Tris) and thiols. | The inclusion of a chelating agent like EDTA (1-5 mM) can prevent metal-catalyzed oxidation of thiols. |
Experimental Protocols
General Workflow for this compound Conjugation
Caption: General workflow for thiol conjugation.
Detailed Protocol for Conjugating this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide with a free cysteine residue. Optimization may be required for specific peptides.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA. Degas the buffer before use.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (Optional): 1 M 2-Mercaptoethanol or L-cysteine in conjugation buffer.
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
-
Analytical instruments (e.g., LC-MS, MALDI-TOF MS)
Procedure:
-
Preparation of the Cysteine-Containing Peptide:
-
Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to generate free thiols, treat the peptide solution with a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. TCEP is preferred as it does not need to be removed prior to the addition of the maleimide reagent. If using DTT, it must be removed by desalting or dialysis before proceeding.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid denaturation of the peptide.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis.
-
For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed to separate the conjugate from the unconjugated peptide.
-
-
Analysis and Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry (e.g., LC-MS or MALDI-TOF MS).
-
Assess the purity of the conjugate by RP-HPLC or SDS-PAGE (if applicable).
-
The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm (for the protein/peptide component).
-
Potential Side Reactions and Troubleshooting
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols. It is crucial to prepare fresh solutions of this compound and perform the reaction within the recommended pH range.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Using degassed buffers and including a chelating agent like EDTA can minimize this.
-
Low Conjugation Efficiency: This can be due to suboptimal pH, insufficient molar excess of the maleimide reagent, or oxidized thiols. Consider optimizing these parameters and ensuring the thiol-containing molecule is fully reduced.
-
Instability of the Thiosuccinimide Linkage: The formed thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols. While generally stable, for applications requiring very high stability, newer generation maleimide derivatives that promote hydrolysis of the succinimide ring to a more stable, ring-opened form can be considered.
By carefully controlling the reaction conditions and following the outlined protocols, researchers can successfully utilize this compound for the efficient and specific conjugation of thiol-containing molecules, enabling a wide range of applications in the life sciences and drug development.
References
Application Note: Analytical Methods for the Characterization of Mal-PEG4-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) is a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and drug delivery research. Its structure incorporates a thiol-reactive maleimide group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group amenable to further chemical modification. The precise chemical identity, purity, and stability of this compound are critical quality attributes that directly impact the efficacy and safety of the final conjugate. This application note provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Analytical Methods Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This typically involves a chromatographic method to assess purity, a spectroscopic method for structural elucidation, and a mass spectrometric method for molecular weight confirmation.
Key Analytical Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Primarily used to determine the purity of the this compound conjugate and to detect any impurities or degradation products.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the maleimide, PEG, and hydroxyl functional groups and their respective chemical environments.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Accurately determines the molecular weight of the conjugate, confirming its identity.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Characterization
| Analytical Method | Parameter | Specification | Result |
| RP-HPLC | Purity | ≥ 95.0% | 98.5% |
| Retention Time (t_R) | Report | 5.2 min | |
| ¹H NMR | Structure Confirmation | Conforms to structure | Conforms |
| Maleimide Protons (δ) | ~6.7 ppm (s, 2H) | 6.71 ppm (s, 2H) | |
| PEG Protons (δ) | 3.6-3.8 ppm (m) | 3.65-3.78 ppm (m, 16H) | |
| ESI-MS | Molecular Weight | 273.12 g/mol (calc.) | 274.13 [M+H]⁺ |
| 296.11 [M+Na]⁺ |
Experimental Protocols
Purity Determination by Reversed-Phase HPLC
This protocol outlines the determination of this compound purity using RP-HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 220 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Structural Elucidation by ¹H NMR Spectroscopy
This protocol describes the structural confirmation of this compound using ¹H NMR.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Solvent: CDCl₃
-
Reference: TMS (0.00 ppm)
-
Temperature: 25 °C
-
Number of Scans: 16-64 (or until sufficient signal-to-noise is achieved)
-
Relaxation Delay: 1-2 seconds
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the this compound structure.
-
Expected Chemical Shifts (δ, ppm):
-
~6.7 ppm (s, 2H): Protons of the maleimide double bond.
-
~3.7-3.8 ppm (m): Methylene protons of the PEG chain adjacent to the maleimide.
-
~3.6-3.7 ppm (m): Methylene protons of the PEG chain and adjacent to the hydroxyl group.
-
~2.5 ppm (br s, 1H): Hydroxyl proton (this peak can be broad and its position may vary).
-
-
Molecular Weight Confirmation by ESI-MS
This protocol details the confirmation of the molecular weight of this compound using ESI-MS.
Materials:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
Instrumentation:
-
Liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of water and acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase as the diluent.
-
-
LC-MS Conditions:
-
LC Column: A short C18 column can be used for sample introduction, or the sample can be directly infused.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.2 mL/min (for LC introduction).
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 100 - 500
-
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peaks.
-
Expected Ions:
-
[M+H]⁺: Expected m/z ≈ 274.13
-
[M+Na]⁺: Expected m/z ≈ 296.11
-
-
Visualizations
Caption: Chemical structure of Maleimide-PEG4-Hydroxyl (this compound).
Caption: Workflow for the analytical characterization of this compound.
Troubleshooting & Optimization
preventing hydrolysis of Mal-PEG4-OH maleimide group.
Welcome to the technical support center for Mal-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the maleimide group, a common challenge in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a significant problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens to form an unreactive maleamic acid.[1] This is problematic because the maleimide group is designed to react specifically with thiol (sulfhydryl) groups on molecules like cysteine residues in proteins.[1][2] Once hydrolyzed, the maleimide can no longer form the stable thioether bond required for conjugation.[3] This leads to reduced labeling efficiency, lower yields of the desired conjugate, and can introduce complexities in purification and analysis.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is most significantly influenced by pH. The rate of hydrolysis increases substantially with rising pH. Temperature also plays a role, with higher temperatures accelerating the hydrolysis rate. Therefore, careful control over reaction buffers and temperature is critical for successful conjugation.
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
A3: The optimal pH for maleimide-thiol conjugation is a balance between enabling the reaction and preventing hydrolysis. The recommended pH range is between 6.5 and 7.5. Within this window, the target thiol groups are sufficiently nucleophilic to react efficiently with the maleimide, while the rate of competing hydrolysis remains relatively low. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 8.0, hydrolysis becomes a significant competing reaction.
Q4: How should I prepare and store this compound to ensure its stability?
A4: Proper storage and handling are crucial.
-
Solid Form: Store this compound as a solid at -20°C, protected from moisture and light.
-
Stock Solutions: Prepare stock solutions of the maleimide reagent immediately before use. Dissolve the compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
-
Aqueous Solutions: Avoid storing maleimide reagents in aqueous solutions for extended periods. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.
Q5: Can I monitor the integrity of the maleimide group during my experiment?
A5: Yes, you can monitor the maleimide group. Maleimides have a characteristic UV absorbance at approximately 302 nm (with a molar extinction coefficient of ~620 M⁻¹cm⁻¹). However, this method can be insensitive and subject to interference from protein absorbance at 280 nm. More sensitive methods involve reacting the maleimide with a known excess of a thiol-containing compound (like glutathione) and then quantifying the remaining unreacted thiol. Several commercial kits are available for this purpose.
Troubleshooting Guide
This guide addresses common issues related to maleimide hydrolysis during conjugation experiments.
Problem: Low or No Conjugation Efficiency
Your final product yield is significantly lower than expected, suggesting the maleimide group was not reactive.
| Potential Cause | Recommended Action & Rationale |
| Maleimide Hydrolysis (Pre-Reaction) | Action: Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Rationale: The maleimide group can hydrolyze if exposed to moisture during storage. |
| Incorrect Buffer pH | Action: Prepare fresh reaction buffer and verify the pH is within the optimal 6.5-7.5 range using a calibrated pH meter. Common buffers include phosphate, Tris, or HEPES. Rationale: The rate of maleimide hydrolysis is highly pH-dependent, increasing significantly above pH 7.5. |
| High Reaction Temperature | Action: Perform the conjugation reaction at a lower temperature, such as 4°C or on ice. Rationale: Higher temperatures accelerate the rate of hydrolysis. Note that lowering the temperature will also slow the conjugation reaction, so an increased reaction time may be necessary. |
| Oxidized Thiols on Target Molecule | Action: Ensure the thiol groups on your protein or peptide are available and not oxidized to disulfide bonds. If necessary, pre-treat your sample with a reducing agent like TCEP, which does not need to be removed prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent. Rationale: Maleimides only react with free thiols (sulfhydryl groups). |
Data Summary: pH and Temperature Effects on Maleimide Stability
The stability of the maleimide ring is critically dependent on both pH and temperature. The following table summarizes the general relationship and provides insight into reaction kinetics.
| Condition | Effect on Hydrolysis Rate | Impact on Conjugation Strategy |
| pH < 6.5 | Very Slow | Thiol-maleimide reaction rate is also slower. |
| pH 6.5 - 7.5 | Optimal Range: Relatively Low | Balances fast conjugation with minimal hydrolysis. |
| pH > 8.0 | Significantly Faster | High risk of maleimide inactivation before conjugation can occur. |
| Low Temperature (4°C) | Slower | Reduces hydrolysis but also slows the desired conjugation reaction. |
| Room Temp. (~20°C) | Moderate | Generally acceptable for reactions within the optimal pH range. |
| High Temperature (37°C) | Significantly Faster | Increases the rate of both hydrolysis and conjugation; risk of hydrolysis often outweighs benefits. |
Note: The rate of hydrolysis at pH 7.4 can be approximately five times higher at 37°C compared to 20°C.
Experimental Protocols & Visualizations
Visualizing the Hydrolysis Pathway
The following diagram illustrates the mechanism of base-catalyzed hydrolysis, where the reactive maleimide ring is opened to form an unreactive maleamic acid.
Recommended Experimental Workflow for Conjugation
To maximize conjugation efficiency while minimizing hydrolysis, follow this workflow.
Protocol: Monitoring Maleimide Integrity via UV-Vis Spectrophotometry
This protocol provides a basic method to assess if your maleimide reagent has hydrolyzed prior to your experiment.
-
Prepare Buffers: Make two batches of your reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2), one for a neutral control and one adjusted to a high pH (e.g., pH 11.0) to serve as a positive control for hydrolysis.
-
Prepare Stock Solution: Immediately before the experiment, dissolve a small amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Sample Preparation:
-
Test Sample: Dilute the stock solution into your pH 7.2 reaction buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at 302 nm.
-
Positive Control: Dilute the stock solution into the pH 11.0 buffer to the same final concentration.
-
-
Spectrophotometer Measurement:
-
Use the appropriate buffer as a blank for each measurement.
-
Immediately measure the absorbance of the "Test Sample" at 302 nm.
-
Incubate the "Positive Control" sample at room temperature for 1-2 hours to induce hydrolysis. After incubation, measure its absorbance at 302 nm.
-
-
Data Analysis: A significant decrease in the absorbance of the maleimide peak at 302 nm in your "Test Sample" compared to what is expected for a fresh sample, or a value approaching the hydrolyzed "Positive Control," indicates that your this compound has likely undergone hydrolysis and should not be used.
Troubleshooting Logic Diagram
If you encounter issues, use this logical diagram to trace the potential source of the problem.
References
Technical Support Center: Optimizing Mal-PEG4-OH Thiol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH for Mal-PEG4-OH thiol reactions and to troubleshoot common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
A1: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized.[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q2: What happens if the pH is too low or too high?
A2:
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is predominantly in its protonated form (-SH), which is less reactive than the thiolate anion (-S⁻).
-
Above pH 7.5: The concentration of the reactive thiolate anion increases, but two significant side reactions become more prominent:
-
Hydrolysis of the maleimide group: The maleimide ring opens to form an unreactive maleamic acid, reducing the conjugation efficiency. The rate of hydrolysis increases significantly with increasing pH.
-
Reaction with primary amines: Maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
-
Q3: How does temperature affect the reaction?
A3: The reaction can be performed at room temperature (typically for 1-4 hours) or at 4°C (overnight). Lowering the temperature can be beneficial to minimize the hydrolysis of the maleimide group, especially if the reaction needs to be performed at a pH closer to 7.5 or for an extended period.
Q4: What is the recommended molar ratio of this compound to the thiol-containing molecule?
A4: A molar excess of the maleimide reagent is generally recommended to ensure complete conjugation of the thiol-containing molecule. A common starting point is a 10 to 20-fold molar excess of this compound. However, the optimal ratio can depend on the specific reactants and should be determined empirically for each experiment. For some applications, lower molar excesses, such as 2:1 or 5:1, have been shown to be effective.
Q5: Do I need to reduce disulfide bonds before the reaction?
A5: Yes, maleimides react with free thiol groups, not with disulfide bonds. If your protein or peptide contains disulfide bridges that you intend to label, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and typically does not need to be removed before the conjugation step. Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, it must be removed after reduction and before adding the maleimide reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Prepare a fresh buffer and verify the pH. Perform the reaction within the recommended pH range. |
| Maleimide Hydrolysis: The this compound has hydrolyzed due to improper storage or high pH. | Always prepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. Perform the reaction at the lower end of the optimal pH range (e.g., pH 6.5-7.0) to minimize hydrolysis. | |
| Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds. | Reduce disulfide bonds using TCEP prior to conjugation. Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. | |
| Incorrect Stoichiometry: The molar ratio of this compound to thiol is too low. | Increase the molar excess of the this compound reagent. A 10-20 fold excess is a good starting point. | |
| Poor Specificity (Reaction with Amines) | High pH: The reaction pH is above 7.5. | Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Formation of Thiazine Impurity | N-terminal Cysteine: Conjugation to a peptide with an unprotected N-terminal cysteine. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation or acetylate the N-terminus. |
| Precipitation During Reaction | Low Solubility: The reactants or the conjugate have poor solubility in the reaction buffer. | For maleimides with low aqueous solubility, dissolve them in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the reaction buffer. Ensure the final concentration of the organic solvent is low enough to not denature your protein/peptide. |
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction and Maleimide Hydrolysis
| pH | Thiol Reactivity | Maleimide Hydrolysis Rate | Selectivity for Thiols vs. Amines | Recommendation |
| < 6.5 | Slow | Low | High | Not recommended due to slow reaction rate. |
| 6.5 - 7.5 | Optimal | Relatively Low | Very High (approx. 1000-fold faster with thiols at pH 7.0) | Optimal range for most applications. |
| > 7.5 | High | Significantly Increased | Decreased (competing reaction with amines) | Not recommended due to increased side reactions. |
Table 2: Half-life of 8-arm PEG-maleimide at Different pH Values and Temperatures
Data adapted from a study on a similar multi-arm PEG-maleimide and serves as an estimate for the stability of this compound.
| pH | Temperature (°C) | Half-life (hours) |
| 5.5 | 37 | > 100 |
| 7.4 | 20 | ~15 |
| 7.4 | 37 | ~3 |
Source: Adapted from Zhang et al., J. Pharm. Biomed. Anal., 2019.
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
Thiol-containing peptide
-
Reaction Buffer: 0.1 M phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Anhydrous DMSO or DMF
-
Reducing Agent (if necessary): TCEP solution (e.g., 10 mM)
-
Quenching Solution: Cysteine or 2-mercaptoethanol solution (e.g., 1 M)
-
Desalting column or other purification system
Procedure:
-
Preparation of the Thiol-Containing Peptide:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over the peptide. Incubate at room temperature for 30-60 minutes.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Gently mix the reaction mixture and incubate at room temperature for 2 hours or at 4°C overnight. The reaction vessel can be gently rocked during this time.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration that is in large excess to the unreacted maleimide. This will react with any remaining this compound.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents using a desalting column, size-exclusion chromatography (SEC), or another appropriate purification method. Equilibrate the column with a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the purified conjugate using methods such as HPLC, SDS-PAGE, or mass spectrometry to confirm conjugation and assess purity.
-
Visualizations
Caption: Desired reaction pathway for this compound and a thiol-containing molecule.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
Mal-PEG4-OH stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Mal-PEG4-OH, along with troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in its solid form at -20°C, protected from light. Under these conditions, it is stable for extended periods. Once in solution, it is recommended to prepare it fresh for each use. If short-term storage of a stock solution is necessary, it should be stored at -80°C and used within a few weeks. Avoid repeated freeze-thaw cycles.
Q2: What is the primary cause of this compound instability?
A2: The primary cause of instability is the hydrolysis of the maleimide ring. This reaction is highly dependent on the pH of the solution. In aqueous environments, particularly at neutral to alkaline pH, the maleimide ring can open to form a non-reactive maleamic acid derivative, rendering the this compound incapable of reacting with thiol groups.
Q3: What is the optimal pH range for working with this compound?
A3: The ideal pH range for reacting this compound with thiols is between 6.5 and 7.5.[1] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At pH values above 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also lose its specificity and react with primary amines, such as the side chain of lysine residues.[1][2]
Q4: Can I store this compound in an aqueous buffer?
A4: It is strongly advised against storing this compound in aqueous buffers for any significant length of time due to the risk of hydrolysis. If an aqueous solution must be prepared in advance, it should be kept on ice and used as quickly as possible, preferably within a few hours. For stock solutions, anhydrous solvents like DMSO or DMF are recommended.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation to Thiol-Containing Molecule | 1. Hydrolyzed this compound: The maleimide ring has opened due to exposure to moisture or non-optimal pH. | 1. Always use freshly prepared this compound solutions. Prepare stock solutions in anhydrous DMSO or DMF and add to the reaction buffer immediately before use. |
| 2. Oxidized Thiols: The thiol groups on your protein or peptide have formed disulfide bonds and are not available for reaction. | 2. Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If using DTT, it must be completely removed before adding this compound. | |
| 3. Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5. | 3. Ensure your reaction buffer is within the pH 6.5-7.5 range. At lower pH, the reaction rate will be slow, and at higher pH, hydrolysis and side reactions with amines will occur. | |
| Multiple or Unexpected Products in Analysis (e.g., LC-MS) | 1. Reaction with Amines: If the pH is above 7.5, this compound can react with primary amines (e.g., lysine residues) in your biomolecule. | 1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| 2. Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the initial adduct can rearrange to a stable six-membered thiazine ring. | 2. To minimize thiazine rearrangement, perform the conjugation at a slightly acidic pH (e.g., 6.0-6.5). If possible, avoid conjugation to N-terminal cysteines. | |
| Conjugate is Unstable and Degrades Over Time | 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible, especially in the presence of other thiols (e.g., glutathione in serum). | 1. After conjugation, the stability of the linkage can be increased by inducing the hydrolysis of the succinimide ring to form a stable succinamic acid thioether. This can be achieved by a short incubation at a slightly alkaline pH (e.g., pH 8.5-9.0). |
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution in Anhydrous DMSO or DMF | -80°C | Short-term (weeks) | Aliquot to avoid repeated freeze-thaw cycles. Use a fresh vial of anhydrous solvent. |
| Aqueous Solution | 4°C (on ice) | Immediate use (hours) | Highly susceptible to hydrolysis, especially at pH > 7. Prepare fresh for each experiment. |
pH and Temperature Dependence of Maleimide Hydrolysis
The stability of the maleimide group is highly dependent on both pH and temperature. The following table presents the observed pseudo-first-order rate constants (k) for the hydrolysis of a multi-arm PEG-maleimide (8armPEG10k-maleimide) at different pH values and temperatures. While this is a different PEG architecture, the data provides a strong indication of the stability trends for the maleimide group in this compound.
| pH | Temperature (°C) | Observed Rate Constant (k) (s⁻¹) | Reference |
| 5.5 | 20 | Very Slow | |
| 5.5 | 37 | Very Slow | |
| 7.4 | 20 | 1.24 x 10⁻⁵ | |
| 7.4 | 37 | 6.55 x 10⁻⁵ |
Data adapted from a study on 8armPEG10k-maleimide, which is expected to show similar maleimide hydrolysis kinetics to this compound.
Experimental Protocols
Detailed Protocol for Conjugating this compound to a Thiol-Containing Protein
This protocol provides a general guideline for the conjugation of this compound to a protein with available cysteine residues. Optimization may be required for specific proteins and applications.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Quenching Solution (optional): 1 M Cysteine solution
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in the form of disulfide bonds, a reduction step is necessary. Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
The final concentration of DMSO in the reaction mixture should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted this compound, add the Quenching Solution to a final concentration of 10-fold molar excess over the initial amount of this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Visualizations
References
issues with Mal-PEG4-OH solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG4-OH, focusing on issues related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a maleimide group and a hydroxyl group separated by a 4-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with thiol (sulfhydryl) groups, while the hydroxyl group can be used for further chemical modifications. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.[1][2] Its primary applications are in bioconjugation, such as linking molecules to proteins or peptides at cysteine residues, and in the development of antibody-drug conjugates (ADCs) and PROTACs.[3]
Q2: Is this compound soluble in aqueous buffers like PBS?
While the PEG spacer does increase its water solubility, dissolving this compound directly in aqueous buffers can be slow and may result in lower than expected concentrations.[1][] It is generally recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute this stock solution into your aqueous reaction buffer.
Q3: What is the recommended pH for working with this compound in aqueous solutions?
The optimal pH range for the reaction between the maleimide group and a thiol group is 6.5-7.5. Within this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide.
Q4: Why is the pH of the aqueous buffer so critical for this compound?
The stability of the maleimide ring is highly pH-dependent. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, where the ring opens up to form a maleamic acid derivative. This hydrolyzed form is unreactive towards thiols, thus inactivating the crosslinker. Additionally, at pH above 7.5, the maleimide can lose its chemoselectivity and start reacting with amines, such as the side chain of lysine residues.
Q5: Can I store this compound in an aqueous buffer?
No, it is strongly advised not to store this compound in aqueous solutions for any significant length of time due to the risk of hydrolysis. Aqueous solutions of this compound should be prepared fresh immediately before use. For storage, the compound should be kept in its pure form at -20°C or as a stock solution in an anhydrous organic solvent at -20°C or -80°C.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
| Possible Cause | Recommended Solution |
| Low intrinsic solubility in buffer | The PEG4 spacer enhances aqueous solubility, but high concentrations may still be difficult to achieve by direct dissolution. |
| Incorrect solvent | While described as water-soluble, direct dissolution in aqueous buffers can be slow. |
| Low temperature of the buffer | Solubility can be temperature-dependent. |
Detailed Protocol for Solubilizing this compound:
-
Prepare a Stock Solution:
-
Allow the vial of pure this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10-100 mg/mL in anhydrous DMSO or DMF. Use gentle vortexing or sonication if needed to fully dissolve the compound.
-
-
Dilution into Aqueous Buffer:
-
Just before your experiment, add the required volume of the organic stock solution to your aqueous buffer (e.g., PBS, pH 7.2).
-
Ensure the final concentration of the organic solvent in your reaction mixture is low enough not to affect your downstream application (typically <5%).
-
Mix thoroughly by vortexing or pipetting.
-
Issue 2: My conjugation reaction with a thiol-containing molecule is inefficient or failing.
| Possible Cause | Recommended Solution |
| Hydrolysis of the maleimide group | The maleimide ring may have opened due to improper pH or storage in an aqueous solution. |
| Incorrect buffer pH | The pH of the reaction buffer is outside the optimal range of 6.5-7.5. |
| Presence of interfering substances | The buffer may contain primary amines (e.g., Tris) or other thiol-containing compounds. |
| Degradation of this compound | The compound may have degraded due to improper storage. |
Experimental Workflow for Troubleshooting Failed Conjugation:
Caption: Troubleshooting workflow for failed this compound conjugation reactions.
Data Summary
Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Reference |
| Pure Compound Storage | -20°C, desiccated | |
| Stock Solution Solvent | Anhydrous DMSO, DMF | |
| Stock Solution Storage | -20°C to -80°C, aliquot to avoid freeze-thaw cycles | |
| Aqueous Solution Storage | Not recommended, prepare fresh before use |
Key Reaction Parameters for this compound
| Parameter | Optimal Range/Condition | Rationale | Reference |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability | |
| Buffers to Avoid | Tris, glycine, or other primary amine-containing buffers | Amines can react with the maleimide at pH > 7.5 | |
| Additives to Avoid | DTT, β-mercaptoethanol, or other thiol-containing reagents | These will compete for reaction with the maleimide group |
Signaling Pathway and Logical Relationships
Maleimide Hydrolysis Pathway
The following diagram illustrates the competing reactions of the maleimide group in an aqueous environment. The desired reaction is with a thiol-containing molecule. However, with increasing pH, hydrolysis becomes a significant side reaction that leads to an inactive product.
Caption: Competing reaction pathways for this compound in aqueous solution.
References
Technical Support Center: Purification of Mal-PEG4-OH Conjugated Proteins
Welcome to the technical support center for the purification of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound conjugated protein.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Conjugated Protein | Incomplete conjugation reaction. | Optimize the molar ratio of this compound to the protein; a 10 to 20-fold molar excess of the PEG reagent is often recommended. Ensure the reaction buffer is at the optimal pH (typically 7.0-7.5) and is free of thiols.[1][2][3] Consider including a reducing agent like TCEP to ensure free sulfhydryl groups are available for conjugation.[2][4] |
| Loss of protein during purification steps. | Evaluate each purification step for protein loss. For chromatography, ensure the column is properly equilibrated and that the elution conditions are optimal for your protein. For membrane filtration, select a membrane with an appropriate molecular weight cut-off (MWCO) to retain your conjugated protein while allowing smaller impurities to pass through. | |
| Instability of the maleimide-thiol linkage (retro-Michael reaction). | The thioether bond formed can sometimes be reversible. To mitigate this, consider strategies to stabilize the conjugate after formation, such as hydrolysis of the succinimide ring, which can be promoted by specific reaction conditions. | |
| Presence of Unconjugated Protein | Inefficient separation from the conjugated product. | Due to the small size of the PEG4 moiety, the size and charge difference between the conjugated and unconjugated protein can be minimal, making separation challenging. High-resolution techniques like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may be more effective than Size Exclusion Chromatography (SEC). |
| Insufficient molar excess of the PEG reagent during conjugation. | Increase the molar excess of this compound in the conjugation reaction to drive it towards completion. | |
| Presence of Free this compound | Inadequate removal of excess PEG reagent. | Size Exclusion Chromatography (SEC) or diafiltration/ultrafiltration are effective methods for removing small molecules like unreacted PEG from the larger protein conjugate. |
| Poor Resolution in Chromatography | Suboptimal column and buffer conditions. | The choice of chromatography resin and mobile phase is critical. For SEC, ensure the column has the appropriate pore size for your protein's hydrodynamic radius, which increases upon PEGylation. For IEX, the PEG chain can shield the protein's surface charges, altering its interaction with the resin; adjust the pH and salt gradient accordingly. For HIC, the hydrophobicity of the protein may be altered by PEGylation, requiring optimization of the salt concentration in the mobile phase. |
| Aggregation of the conjugated protein. | PEGylation can sometimes induce aggregation. Analyze for aggregates using SEC. To minimize aggregation, consider adjusting buffer conditions (e.g., pH, ionic strength, addition of excipients like arginine). | |
| Difficulty in Characterizing the Conjugate | Inappropriate analytical techniques. | A combination of analytical methods is often necessary. SDS-PAGE can show a shift in molecular weight, but the apparent size can be misleading due to the hydrodynamic properties of PEG. Mass spectrometry provides an accurate molecular weight. HPLC-based methods like SEC and Reversed-Phase HPLC (RP-HPLC) can assess purity and heterogeneity. |
| Interference from the PEG moiety in protein quantification assays. | Standard colorimetric assays like the BCA assay can sometimes give inaccurate results for PEGylated proteins. It is recommended to use methods less prone to interference or to establish a specific standard curve with a purified conjugate. Alternatively, measuring absorbance at 280 nm can be used, though the contribution of the PEG linker should be considered negligible. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my this compound conjugated protein?
A1: The initial and most common step is to remove the excess, unreacted this compound and other small molecule reagents from the reaction mixture. This is typically achieved using Size Exclusion Chromatography (SEC) or diafiltration/ultrafiltration with an appropriate MWCO membrane.
Q2: How can I separate the successfully conjugated protein from the unconjugated protein?
A2: Separating the conjugated from the unconjugated protein can be challenging due to the small size of the PEG4 linker. While SEC might not provide sufficient resolution, other chromatographic techniques are often more effective:
-
Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its overall surface charge and interaction with the IEX resin. This difference can be exploited for separation.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein. HIC separates proteins based on these differences and can be a powerful tool for this separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used, particularly for analytical-scale separations, to resolve species with small differences in hydrophobicity.
Q3: What analytical techniques are recommended to confirm successful conjugation and purity?
A3: A multi-faceted approach is recommended for comprehensive characterization:
-
SDS-PAGE: To visualize a shift in the apparent molecular weight of the conjugated protein. Be aware that PEGylated proteins often migrate slower than their actual molecular weight would suggest.
-
Size Exclusion Chromatography (SEC): To assess the hydrodynamic radius of the protein, which increases upon PEGylation, and to detect any aggregation.
-
Mass Spectrometry (MS): To confirm the exact molecular weight of the conjugate and determine the degree of PEGylation.
-
HPLC (IEX, HIC, RP-HPLC): To assess the purity and resolve different PEGylated species.
Q4: Can I use UV-Vis spectrophotometry to determine the concentration of my PEGylated protein?
A4: Yes, you can generally use A280 measurements to determine the concentration of your PEGylated protein, as the this compound moiety itself does not have a significant absorbance at this wavelength. However, it's important to be aware that colorimetric assays like the BCA assay might yield inaccurate results due to interference from the PEG chains. If using a colorimetric assay, it is advisable to create a standard curve with a purified and well-characterized batch of your specific PEGylated protein.
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein containing a free sulfhydryl group.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF (if this compound is not readily water-soluble)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein has internal disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
PEGylation Reagent Preparation: Dissolve the this compound in the conjugation buffer or a minimal amount of anhydrous DMSO/DMF immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
(Optional) Quenching: To stop the reaction, a small molar excess of a thiol-containing reagent like L-cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification: Proceed immediately with purification to separate the conjugated protein from excess PEG reagent and unconjugated protein.
Protocol 2: Purification of this compound Conjugated Protein by Size Exclusion Chromatography (SEC)
This protocol is primarily for the removal of excess, unreacted this compound.
Materials:
-
Conjugation reaction mixture
-
SEC column with an appropriate molecular weight range for the protein
-
SEC Buffer: A buffer in which the protein is stable and soluble (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at the desired flow rate.
-
Sample Loading: Load the conjugation reaction mixture onto the column. The volume should not exceed the recommended sample volume for the column.
-
Elution: Elute the sample with the SEC buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute in the earlier fractions, while the smaller, unreacted this compound will elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to identify those containing the purified conjugate. Pool the desired fractions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugated proteins.
Caption: Troubleshooting decision tree for purifying this compound conjugated proteins.
References
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess Mal-PEG4-OH following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual, unconjugated this compound can lead to several downstream issues. It can interfere with the accurate characterization of the conjugate, potentially leading to incorrect drug-to-antibody ratio (DAR) calculations. Furthermore, in a therapeutic context, the presence of unconjugated linkers could result in off-target effects or immunogenicity. Therefore, its removal is a critical step to ensure the purity, safety, and efficacy of the final product.[1][]
Q2: What are the common methods for removing small molecules like this compound from a larger conjugated product?
A2: The most prevalent methods for separating small molecules from larger proteins or antibodies are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[3][4][5] Each of these techniques effectively separates molecules based on their molecular weight.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on factors such as the scale of your experiment, the required purity, processing time, and the specific characteristics of your conjugate.
-
Size Exclusion Chromatography (SEC) is ideal for achieving high purity at a laboratory scale and can also be used for buffer exchange.
-
Dialysis is a simple and cost-effective method for buffer exchange and removal of small molecules, particularly suitable for smaller sample volumes where processing time is not a critical factor.
-
Tangential Flow Filtration (TFF) is a rapid and scalable method, making it well-suited for larger sample volumes and in process development and manufacturing settings.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Residual this compound detected post-purification | Inappropriate method selection: The chosen method may not be optimal for the scale or specific properties of the conjugate. | Re-evaluate the purification strategy. For instance, if dialysis was used, consider switching to SEC for higher resolution. |
| Suboptimal parameters in SEC: Incorrect column size, flow rate, or buffer composition. | Ensure the column is appropriately sized for the sample volume. Optimize the flow rate to improve separation. The mobile phase should be optimized to prevent non-specific interactions. | |
| Incorrect membrane MWCO in Dialysis/TFF: The molecular weight cut-off (MWCO) of the membrane is too large, allowing the conjugate to pass through, or too small, retaining the this compound. | Select a membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate but large enough for the this compound (MW: 347.39 g/mol ) to pass through freely. A 3-5 kDa MWCO is a common starting point for antibody conjugates. | |
| Insufficient buffer exchange in Dialysis/TFF: The volume of the dialysis buffer or diafiltration buffer was not sufficient to effectively remove the small molecule. | Increase the volume of the exchange buffer. For dialysis, use a buffer volume that is at least 100-fold greater than the sample volume and perform multiple buffer changes. For TFF, perform a sufficient number of diavolumes (typically 5-10) to wash out the unconjugated linker. | |
| Low recovery of the conjugated product | Non-specific binding: The conjugate may be adsorbing to the chromatography resin or the filtration membrane. | For SEC, consider using a different resin material or modifying the buffer composition (e.g., adjusting ionic strength or pH) to minimize interactions. For TFF, select a membrane material with low protein binding characteristics. |
| Precipitation of the conjugate: The buffer conditions may be causing the conjugate to aggregate and precipitate. | Ensure the buffer composition and pH are optimal for the solubility and stability of your conjugate. | |
| Operational losses: Sample loss can occur during handling, loading, or recovery steps. | Handle the sample carefully, especially during transfers. Ensure all connections in the chromatography or TFF system are secure to prevent leaks. | |
| Conjugate aggregation observed after purification | Harsh processing conditions: High shear stress during TFF or inappropriate buffer conditions can induce aggregation. | For TFF, optimize the cross-flow rate and transmembrane pressure to minimize shear stress. For all methods, ensure the buffer conditions are suitable for maintaining the stability of the conjugate. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the conjugated antibody, will elute first, while smaller molecules like this compound are retained in the pores and elute later.
Methodology:
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your large conjugate from the small this compound. For antibody-drug conjugates (ADCs), a column with an exclusion limit well above the molecular weight of the ADC is suitable.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your conjugate and will not cause aggregation or degradation. A common choice is phosphate-buffered saline (PBS).
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Inject your post-conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer and collect fractions. The larger conjugate will elute in the void volume, while the smaller this compound will be retained and elute later.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for the protein) to identify the fractions containing your purified conjugate. Pool the relevant fractions.
Dialysis
Dialysis is a process where the differential diffusion of solutes across a semi-permeable membrane is used to separate molecules based on size.
Methodology:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than your conjugate but high enough to allow the free passage of this compound. For a typical antibody conjugate, a 10-20 kDa MWCO membrane is appropriate.
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with distilled water.
-
Sample Loading: Load the post-conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (e.g., PBS). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Exchange: For efficient removal of the excess linker, change the dialysis buffer at least 3-4 times over a period of 24-48 hours.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis bag or cassette and recover the purified conjugate.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size. The solution flows parallel to the membrane surface, which prevents the build-up of molecules on the membrane and allows for efficient separation.
Methodology:
-
Membrane Selection: Select a TFF cassette with an appropriate MWCO. For antibody conjugates, a 10-30 kDa MWCO is typically used.
-
System Setup and Sanitization: Assemble the TFF system according to the manufacturer's instructions and sanitize it, followed by flushing with water for injection (WFI) or a suitable buffer.
-
System Equilibration: Equilibrate the system with the diafiltration buffer (e.g., PBS) until the pH and conductivity of the permeate match that of the retentate.
-
Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume.
-
Diafiltration: Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. This process effectively washes out the low molecular weight this compound. Typically, 5-10 diavolumes are required for sufficient removal.
-
Final Concentration and Recovery: After diafiltration, concentrate the purified conjugate to the desired final concentration and then recover the product from the system.
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size-based separation in a packed column | Diffusion across a semi-permeable membrane | Convective transport across a semi-permeable membrane with cross-flow |
| Typical Purity | High to Very High | Good to High | High |
| Typical Recovery | > 90% | > 95% | > 95% |
| Processing Time | Moderate (hours) | Long (24-48 hours) | Fast (hours) |
| Scalability | Limited | Limited | Highly Scalable |
| Sample Dilution | Yes | Minimal | No (can be concentrated) |
| Buffer Exchange | Yes | Yes | Yes (Diafiltration) |
| Best Suited For | Lab-scale, high-purity applications | Small-scale, cost-sensitive applications | Process development, large-scale manufacturing |
References
Technical Support Center: Mal-PEG4-OH Hydrogel Formation
Welcome to the technical support center for Mal-PEG4-OH hydrogel formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and application of these hydrogels.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my hydrogel forming too quickly, leading to a non-uniform consistency?
Answer: Rapid gelation is a common challenge with maleimide-thiol chemistry, often resulting in heterogeneous hydrogel networks because the polymerization occurs faster than the components can be thoroughly mixed.[1][2][3][4][5] Here are several strategies to slow down the reaction kinetics:
-
Lower the Polymer Concentration: Reducing the weight percentage (wt%) of your PEG precursors will decrease the concentration of reactive groups, thereby slowing down the gelation process.
-
Adjust the Buffer Concentration: Lowering the concentration of the reaction buffer can also help to decrease the reaction rate.
-
Decrease the pH: The thiol-maleimide reaction is base-catalyzed. Lowering the pH of the reaction buffer towards the acidic end of the optimal range (e.g., pH 6.5-7.0) will slow down the formation of the reactive thiolate anion, thus reducing the gelation speed. However, dropping below pH 6.5 can significantly hinder the reaction.
-
Incorporate Electronegative Crosslinkers: Using peptide crosslinkers containing electronegative amino acids can effectively slow down the reaction while maintaining high cell viability.
Question: Why is my hydrogel not forming or appearing very weak?
Answer: Failure to form a stable hydrogel can be attributed to several factors related to the reactivity of your precursor components.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive. To mitigate this, prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.
-
Suboptimal pH: The reaction is most efficient in the pH range of 6.5-7.5. Below this range, the reaction slows considerably, while above it, maleimide hydrolysis and other side reactions can occur.
-
Incorrect Stoichiometry: An improper molar ratio of maleimide to thiol groups will result in incomplete crosslinking. It is crucial to accurately calculate and measure the concentrations of your reactive polymers.
-
Thiol Oxidation: Thiol groups can oxidize to form disulfide bonds, making them unavailable for the Michael-type addition reaction. Ensure your thiol-containing solutions are fresh and consider degassing buffers to minimize oxygen exposure. The presence of free thiols can be verified using Ellman's reagent.
Question: My hydrogel is degrading unexpectedly. What could be the cause?
Answer: The stability of the final hydrogel conjugate can be a concern. The thioether bond formed between the thiol and maleimide can, under certain conditions, be reversible. This retro-Michael reaction can be influenced by the presence of other thiols, such as glutathione in a cellular environment, leading to degradation. The specific chemical structure of the thiol can also affect the stability of the resulting bond.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction in hydrogel formation?
The optimal pH range for the maleimide-thiol conjugation is typically between 6.5 and 7.5. This range provides a good balance between the rate of the desired Michael-type addition and the minimization of side reactions like maleimide hydrolysis.
Q2: How can I control the mechanical properties (e.g., stiffness) of my this compound hydrogel?
The stiffness of the hydrogel, often measured as the Young's modulus, can be tuned by several factors:
-
Polymer Weight Percentage: Increasing the polymer concentration generally leads to a higher storage modulus and a stiffer hydrogel.
-
PEG Arm Functionality: Using multi-arm PEGs with higher functionality (e.g., 8-arm vs. 4-arm) can result in a more densely crosslinked network and thus a stiffer gel.
-
Crosslinker Choice: The type of crosslinker used can influence the final mechanical properties.
Q3: How can I incorporate bioactive molecules like peptides into my hydrogel?
Bioactive peptides containing a cysteine residue can be easily incorporated into the hydrogel network through the thiol-maleimide reaction. The peptide is typically pre-incubated with the PEG-maleimide component before the addition of the crosslinker.
Q4: How can I confirm that the crosslinking reaction has occurred?
Several methods can be used to characterize the hydrogel formation and crosslinking:
-
Rheology: Oscillatory rheology can be used to monitor the evolution of the storage (G') and loss (G'') moduli over time, providing information on the gelation kinetics and the viscoelastic properties of the final hydrogel.
-
Swelling Studies: The equilibrium swelling ratio of the hydrogel can provide an indirect measure of the crosslinking density. A lower swelling ratio generally indicates a more highly crosslinked network.
-
Quantification of Unreacted Thiols: Kits such as the Measure-iT thiol assay can be used to quantify the amount of unreacted thiol groups after gelation, giving an indication of the reaction efficiency.
Data Presentation
Table 1: Effect of Reaction Conditions on Gelation Time of PEG-Maleimide Hydrogels
| Parameter | Condition 1 | Condition 2 | Effect on Gelation Time | Reference(s) |
| Polymer Weight % | 10 wt% | 5 wt% | Decreasing wt% slows gelation | |
| Buffer Concentration | 1x PBS | 0.1x PBS | Decreasing concentration slows gelation | |
| pH | 7.4 | 5.8 | Decreasing pH slows gelation | |
| Buffer Type (at pH 7.4) | PBS | Citrate | Citrate buffer results in slower gelation |
Table 2: Influence of Polymer Weight Percentage on Hydrogel Properties
| Polymer | Weight % | Swelling Ratio (Qm) | Young's Modulus (kPa) | Reference(s) |
| PEG-4MAL | 3.0% | >500 | - | |
| PEG-4MAL | 4.0% | ~150 | - | |
| PEG-4MAL | 7.5% | <100 | ~10 | |
| PEG-4MAL | 10.0% | <100 | ~20 |
Experimental Protocols
Protocol 1: General Formation of a this compound Hydrogel
-
Prepare Precursor Solutions:
-
Dissolve the 4-arm PEG-Maleimide (PEG-4MAL) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Dissolve the thiol-containing crosslinker (e.g., PEG-dithiol or a cysteine-containing peptide) in a separate vial of the same buffer.
-
-
Adjust pH: Ensure the pH of both precursor solutions is within the optimal range of 6.5-7.5.
-
Mixing and Gelation:
-
Quickly and thoroughly mix the PEG-4MAL and thiol-containing solutions at a 1:1 molar ratio of maleimide to thiol groups.
-
The hydrogel will begin to form. The time to gelation can be determined by inverting the vial and observing the cessation of flow.
-
Protocol 2: Quantification of Unreacted Thiols
-
React Polymers: Mix the PEG-maleimide and thiol-containing precursors in a small volume (e.g., 10 µL) and allow them to react for a set amount of time (e.g., 10 minutes).
-
Add Thiol Quantification Reagent: Add the working solution from a commercial thiol quantification kit (e.g., Measure-iT) to the hydrogel precursor mixture.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 517 nm emission) within a short time frame (e.g., 5 minutes).
-
Standard Curve: Compare the fluorescence reading to a standard curve generated with known concentrations of a thiol standard to determine the concentration of unreacted thiols.
Visualizations
Caption: Experimental workflow for this compound hydrogel formation.
Caption: Thiol-Maleimide Michael-type addition reaction mechanism.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [scholarworks.umass.edu]
- 5. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Mal-PEG4-OH Reaction Stoichiometry
Welcome to the technical support center for Mal-PEG4-OH reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure precise stoichiometric control in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this window, the reaction is highly chemoselective for thiol groups.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Below pH 6.5, the reaction rate decreases significantly because the thiol is less likely to be in its reactive thiolate anion form.[2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and competitive reactions with primary amines can occur.[1]
Q2: What is a good starting molar ratio of this compound to my thiol-containing protein/peptide?
A2: A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent (this compound) to the thiol-containing biomolecule. However, the optimal ratio is specific to each molecule and should be determined empirically. It is recommended to test three different molar ratios to develop a protein-specific protocol.
Q3: How can I prevent the hydrolysis of the maleimide group on my this compound?
A3: The maleimide ring is susceptible to hydrolysis, especially at higher pH. To minimize this, prepare aqueous solutions of this compound immediately before use and maintain the reaction pH between 6.5 and 7.5. If short-term storage in an aqueous buffer is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C. For longer-term storage, it is best to keep the maleimide reagent in an anhydrous solvent like DMSO or DMF.
Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A4: Yes, disulfide bonds are unreactive with maleimides. Therefore, it is necessary to reduce any disulfide bridges to free sulfhydryl groups prior to conjugation.
Q5: What are the common side reactions in maleimide-thiol conjugations?
A5: Besides maleimide hydrolysis, other potential side reactions include the oxidation of thiols to form disulfide bonds, which renders them unreactive. Another significant side reaction is the thiazine rearrangement, which can occur with an unprotected N-terminal cysteine, complicating purification and characterization of the final conjugate. The thioether bond formed can also be slowly reversible through a retro-Michael reaction, which can lead to "payload migration" in vivo.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule may not be optimal. | Optimize the molar ratio. A common starting point is a 10-20 fold molar excess of the maleimide reagent. |
| Thiol Oxidation: Free sulfhydryl groups may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP or DTT. Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| Maleimide Hydrolysis: The maleimide group on the this compound may have been hydrolyzed and is no longer reactive. | Prepare maleimide solutions fresh in an appropriate anhydrous solvent (e.g., DMSO, DMF) and add to the reaction buffer immediately before conjugation. Maintain the reaction pH between 6.5 and 7.5. | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is maintained within the pH range of 6.5-7.5 for optimal thiol reactivity and maleimide stability. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, reaction time, or buffer composition can lead to inconsistent results. | Standardize all reaction parameters, including temperature, incubation time, and buffer preparation. |
| Batch-to-Batch Variability of Reagents: There may be differences in the quality or concentration of reagents between experiments. | Use high-quality reagents and accurately determine the concentration of your thiol-containing molecule and this compound before each experiment. | |
| Formation of Unwanted Side Products | Reaction with Non-Thiol Groups: At pH values above 7.5, maleimides can react with primary amines. | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Thiazine Rearrangement: An unprotected N-terminal cysteine can undergo a side reaction to form a thiazine derivative. | Protonation of the N-terminal amino group by maintaining a lower pH can help prevent this side reaction. | |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond can be reversible, leading to the dissociation of the conjugate. | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable ring-opened succinamic acid thioether, which is less susceptible to the reverse reaction. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
This protocol is for reducing disulfide bonds to free sulfhydryl groups prior to conjugation.
Using TCEP (tris(2-carboxyethyl)phosphine):
-
Advantage: TCEP is stable, odorless, and does not need to be removed before adding the maleimide reagent.
-
Prepare your protein solution in a degassed buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Add TCEP to the protein solution. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction.
Using DTT (dithiothreitol):
-
Note: Excess DTT must be removed before conjugation as it contains a thiol group and will compete with your target molecule.
-
Prepare your protein solution in a degassed buffer at pH > 7.
-
Add DTT to a final concentration of 10-100 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess DTT using a desalting column or through buffer exchange.
Protocol 2: General this compound Conjugation
This protocol provides a general procedure for conjugating this compound to a thiol-containing molecule.
-
Prepare Reagents:
-
Dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Prepare your thiol-containing molecule (e.g., protein) at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols). If necessary, reduce any disulfide bonds as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).
-
Gently mix the reaction vessel.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescently-labeled maleimide.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess this compound.
-
-
Purification:
-
Purify the conjugate from excess reagents using size exclusion chromatography (SEC), dialysis, or another suitable method based on the properties of your conjugate.
-
Visualizing the Process
Thiol-Maleimide Conjugation Workflow
References
impact of reducing agents on Mal-PEG4-OH conjugation
Technical Support Center: Mal-PEG4-OH Conjugation
Welcome to the technical support center for this compound and other maleimide-based conjugations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my maleimide conjugation efficiency low or nonexistent?
A1: Low conjugation efficiency is a common issue that can arise from several factors:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH levels above 7.5. This opens the ring, rendering it unreactive towards thiols[1][2][3]. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use[4][5].
-
Thiol Oxidation: The target sulfhydryl (-SH) groups on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides. To prevent this, degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.
-
Presence of Competing Thiols: Thiol-containing reducing agents, such as Dithiothreitol (DTT) and 2-Mercaptoethanol (BME), will directly compete with your target molecule for reaction with the maleimide, significantly reducing your yield. These must be removed before adding your maleimide reagent.
-
Incomplete Disulfide Reduction: If your target thiols are naturally in a disulfide bond, they must be fully reduced to become available for conjugation.
Q2: Can I have a reducing agent present during my maleimide conjugation?
A2: It depends on the reducing agent.
-
DTT and BME: No. These agents contain free thiols and will react directly with the maleimide group. Any excess DTT or BME must be thoroughly removed, typically by a desalting column or dialysis, before initiating the conjugation.
-
TCEP (Tris(2-carboxyethyl)phosphine): Yes, with caution. TCEP is a phosphine-based reducing agent and does not contain a thiol group, so it does not directly compete with the target thiol. For this reason, it is often the preferred reducing agent. However, TCEP can still react slowly with the maleimide group, which may reduce labeling efficiency. While TCEP does not always need to be removed, for maximum efficiency, using the minimum effective concentration is recommended.
Q3: What is the optimal pH for a maleimide-thiol conjugation reaction?
A3: The optimal pH range is between 6.5 and 7.5. In this range, the target thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions like maleimide hydrolysis or reaction with amines (e.g., lysine residues), which become more prevalent at pH > 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: How do I reduce disulfide bonds on my protein before conjugation?
A4: Use a reducing agent like TCEP or DTT.
-
Using TCEP: Add TCEP to your protein solution at a 10-100 fold molar excess over the protein. A common starting point is a final concentration of 5-50 mM. Incubate for 30-60 minutes at room temperature. The protein solution can often be used directly without removing the TCEP.
-
Using DTT: Add DTT to a final concentration of 10-100 mM and incubate for 30-60 minutes. Crucially, you must remove the excess DTT using a method like a desalting column before adding the this compound.
Q5: How can I be sure my maleimide reagent is still active?
A5: Maleimides have limited stability in aqueous solutions due to hydrolysis. For best results, always dissolve the maleimide reagent in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. Avoid storing maleimides in aqueous buffers for extended periods. Short-term storage at 4°C in a slightly acidic buffer (pH 6.0-6.5) is preferable if aqueous storage is necessary.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive Maleimide | The maleimide has hydrolyzed. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the experiment. |
| Oxidized Target Thiols | Free thiols have formed disulfide bonds. Reduce the protein again using TCEP or DTT. Ensure buffers are degassed and contain 1-5 mM EDTA to prevent re-oxidation. | |
| Competing Reducing Agent | A thiol-containing reducing agent (DTT, BME) is present in the reaction. Remove the excess reducing agent using a desalting column or dialysis before adding the maleimide reagent. | |
| Incorrect pH | The reaction pH is too low (<6.5) or too high (>7.5). Confirm the reaction buffer pH is within the optimal 6.5-7.5 range. | |
| Reaction Works, but Yield is Low | Sub-optimal Molar Ratio | The molar ratio of this compound to the target molecule is too low. Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a common starting point for proteins. |
| TCEP Interference | Although TCEP does not contain a thiol, it can still react slowly with maleimides, reducing efficiency. Use the lowest concentration of TCEP that effectively reduces the disulfide bonds. Consider removing excess TCEP for critical applications. | |
| Precipitation During Reaction | Poor Reagent Solubility | The this compound reagent precipitated upon addition to the aqueous buffer. Ensure the volume of organic solvent (DMSO/DMF) used to dissolve the maleimide is minimal to avoid precipitating the protein. |
| Conjugate Insolubility | The final conjugate is not soluble in the reaction buffer. Ensure the final storage buffer is appropriate for the specific protein conjugate. Additives like glycerol may be required for storage. |
Data Presentation
Impact of Reducing Agents on Maleimide Conjugation
The choice of reducing agent is critical for successful maleimide conjugation. The table below summarizes the properties and compatibility of the two most common agents, DTT and TCEP.
| Parameter | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) | References |
| Chemical Nature | Thiol-based reducing agent | Phosphine-based reducing agent | , |
| Mechanism | Reduces disulfides via thiol-disulfide exchange. | Irreversibly reduces disulfides. | , |
| Optimal pH | > 7.0 | 1.5 - 8.5 | , |
| Reaction with Maleimide | Yes. The thiol groups on DTT react directly and rapidly with maleimides, competing with the target molecule. | Yes, but slowly. TCEP is a nucleophile that can react with the maleimide, but much slower than thiols. | ,, |
| Removal Required? | Yes (Mandatory). Must be completely removed before adding the maleimide reagent. | No (Optional). Generally does not need to be removed, but its presence can still lower conjugation efficiency. | , |
| Overall Compatibility | Low. Incompatible with one-pot reduction and conjugation reactions. | High. The preferred choice for simultaneous reduction and conjugation protocols. | , |
Finding: One study showed that in the presence of 0.1 mM DTT, maleimide labeling was almost completely inhibited. In contrast, 0.1 mM TCEP allowed for conjugation, but the efficiency was reduced by about threefold compared to having no reductant present.
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
This protocol assumes the protein already has free, accessible thiol groups.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES, pH 7.2) containing 1-5 mM EDTA. A typical protein concentration is 1-10 mg/mL.
-
Prepare Maleimide Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate Conjugation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the PEG linker is attached to a fluorescent dye.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like 2-mercaptoethanol or cysteine to a final concentration of ~50 mM to consume any excess maleimide.
-
Purify Conjugate: Remove unreacted this compound and quenching agent using a desalting column (e.g., G-25), dialysis, or HPLC.
Protocol 2: Reduction of Disulfide Bonds with TCEP and Subsequent Conjugation
This is a "one-pot" protocol suitable for proteins requiring disulfide bond reduction.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Reduce Disulfides: Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein. Incubate at room temperature for 30-60 minutes.
-
Perform Conjugation: Proceed directly with steps 2-6 from Protocol 1 . The TCEP does not need to be removed.
Visualizations
Caption: Intended reaction between a protein thiol and this compound.
Caption: Interference by thiol-containing reducing agents like DTT.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
Validation & Comparative
Mal-PEG4-OH vs. SMCC: A Comparative Guide to Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates. This guide provides an objective comparison of two widely used heterobifunctional crosslinkers: Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Both reagents are instrumental in coupling proteins and other biomolecules, particularly in the development of antibody-drug conjugates (ADCs). This comparison will delve into their chemical properties, performance differences, and provide supporting experimental data to inform your selection process.
Introduction to the Crosslinkers
This compound is a PEGylated crosslinker featuring a maleimide group and a hydroxyl group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1] The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, under mild conditions (pH 6.5-7.5).[2][3] The PEG spacer is a key feature, enhancing the hydrophilicity and solubility of the crosslinker and the resulting conjugate.[4] This can lead to improved stability, reduced aggregation, and a decreased immune response against the conjugate.
SMCC is a non-PEGylated crosslinker containing a N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as those on lysine residues and the N-terminus of proteins, at a pH range of 7.0-9.0 to form a stable amide bond. The maleimide group, as with this compound, targets sulfhydryl groups. The cyclohexane bridge in SMCC's structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Structure | Contains a 4-unit polyethylene glycol (PEG) spacer | Contains a cyclohexane bridge spacer |
| Reactive Group 1 | Maleimide (reacts with sulfhydryls, -SH) | N-hydroxysuccinimide (NHS) ester (reacts with primary amines, -NH2) |
| Reactive Group 2 | Hydroxyl (-OH) - requires activation for further reaction | Maleimide (reacts with sulfhydryls, -SH) |
| Solubility | Higher aqueous solubility due to the hydrophilic PEG spacer | Lower aqueous solubility, often requires an organic co-solvent like DMSO or DMF |
| Spacer Arm Length | ~18.9 Å | ~8.3 Å |
| Key Advantage | Improves solubility and stability of the conjugate, reduces aggregation and potential immunogenicity | Well-established, rigid spacer provides a defined distance between conjugated molecules |
| Potential Drawback | The hydroxyl group requires an additional activation step for further conjugation. | Can contribute to the hydrophobicity of the final conjugate, potentially leading to aggregation |
Performance Comparison: Experimental Data Insights
Impact on Solubility and Aggregation:
The inclusion of a PEG spacer in this compound significantly enhances the water solubility of the crosslinker and the resulting bioconjugate. This is a critical advantage when working with hydrophobic drugs or proteins that are prone to aggregation. In contrast, the hydrophobic nature of the cyclohexane ring in SMCC can increase the overall hydrophobicity of the conjugate, which may lead to aggregation, especially at high drug-to-antibody ratios (DARs) in ADCs.
| Parameter | PEGylated Linker (e.g., this compound) | Non-PEGylated Linker (e.g., SMCC) | Reference |
| Aqueous Solubility | High | Low (often requires co-solvents) | |
| Tendency for Aggregation | Reduced | Increased, especially with hydrophobic payloads |
Pharmacokinetics and Immunogenicity:
PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic proteins. The hydrophilic PEG chain creates a "shield" around the protein, which can reduce renal clearance, prolong circulation half-life, and decrease immunogenicity. While the short PEG4 chain in this compound will have a less dramatic effect than larger PEG chains, it can still contribute to these benefits compared to the non-PEGylated SMCC.
| Parameter | Conjugate with PEGylated Linker | Conjugate with Non-PEGylated Linker | Reference |
| Circulation Half-life | Generally increased | Baseline | |
| Immunogenicity | Generally reduced | Baseline | |
| In Vivo Stability | Can be improved | Generally stable, but the conjugate's properties are more dependent on the protein and payload |
Experimental Protocols
General Two-Step Protein Crosslinking Workflow
This workflow is applicable to both this compound and SMCC, with adjustments to the reactive groups and buffer conditions. The process involves activating the first protein with one of the reactive groups of the crosslinker, removing the excess crosslinker, and then reacting the activated protein with the second protein.
References
A Head-to-Head Comparison: Mal-PEG4-OH Versus Other PEG Linkers for Enhanced Antibody-Drug Conjugate Performance
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Mal-PEG4-OH with other PEG linkers of varying lengths and architectures, supported by experimental data to inform rational ADC design.
The linker in an ADC is a critical component that directly influences its stability, pharmacokinetics, efficacy, and toxicity.[1] Hydrophilic PEG linkers are particularly advantageous as they can mitigate the aggregation often caused by hydrophobic payloads, thereby improving the overall properties of the conjugate.[2] This comparison will delve into the nuanced effects of PEG chain length and structure, with a focus on the widely used this compound, to provide a clear framework for linker selection.
Comparative Analysis of PEG Linker Performance
The length of the PEG chain is a crucial parameter that can be modulated to optimize the therapeutic window of an ADC. While longer PEG chains can enhance pharmacokinetic profiles, they may also impact in vitro potency. The ideal PEG length is often a compromise that depends on the specific antibody, payload, and target.[1][3]
Impact on Pharmacokinetics
The inclusion and length of a PEG linker significantly affect the pharmacokinetic profile of an ADC. Generally, a longer PEG chain increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[4] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance Rate (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| This compound | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017. |
The architecture of the PEG linker also plays a significant role. A study comparing a linear 24-unit PEG (L-PEG24) linker with a branched linker containing two 12-unit PEG chains (P-(PEG12)2) revealed that the branched configuration led to slower clearance, particularly at a high drug-to-antibody ratio (DAR) of 8. This suggests that branched linkers may be more effective at shielding hydrophobic payloads.
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance Rate |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Data adapted from Pasut et al., 2021 and Burke et al., 2017. |
In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific construct. In some cases, the inclusion of PEG linkers has shown no significant impact on potency. However, other studies have demonstrated that longer PEG chains can lead to a reduction in in vitro cytotoxicity.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | IC50 (ng/mL) |
| No PEG | ~10 |
| PEG2 | ~10 |
| This compound | ~10 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
| Data adapted from Burke et al., 2017. |
In a different study using smaller affibody-drug conjugates, a more pronounced effect of PEG length on cytotoxicity was observed.
Table 4: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker | Fold Reduction in Cytotoxicity (compared to no PEG) |
| 4 kDa PEG | 4.5-fold |
| 10 kDa PEG | 22-fold |
| Data adapted from Liu et al., 2020. |
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy. The prolonged circulation allows for greater tumor accumulation of the ADC.
Table 5: Qualitative Comparison of In Vivo Efficacy with Varying PEG Linker Lengths
| Linker Length | General In Vivo Efficacy Trend |
| Short (e.g., PEG2, PEG4 ) | Moderate Efficacy |
| Medium (e.g., PEG8, PEG12) | Improved Efficacy |
| Long (e.g., PEG24) | Potentially Diminished Efficacy (due to reduced potency) |
It is crucial to note that the optimal PEG linker length is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different PEG linkers.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Appropriate cell culture media (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture media. Remove the old media from the cells and add the diluted ADCs. Incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature drug release in a physiological environment.
Materials:
-
ADC
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Collection: At each time point, take an aliquot of the plasma sample.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload. This can be done by measuring the average drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability of the conjugate.
In Vivo Efficacy Study in Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of an ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Tumor cells for implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the mice into treatment groups (vehicle control, ADC). Administer the ADC and vehicle control intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every few days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Visualizing Experimental Workflows and Mechanisms
ADC Conjugation and Evaluation Workflow
The following diagram illustrates the general workflow for the conjugation of a PEG linker and payload to an antibody, followed by preclinical evaluation.
Caption: General workflow for ADC synthesis and preclinical evaluation.
Mechanism of Action: MMAE-Induced Cell Cycle Arrest
Many ADCs utilize potent cytotoxic payloads such as monomethyl auristatin E (MMAE). MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of MMAE-mediated cytotoxicity.
Logical Relationship of Linker Properties and ADC Performance
The selection of a PEG linker involves a careful consideration of the trade-offs between various properties to achieve the optimal therapeutic index.
Caption: Interplay between PEG linker properties and ADC performance.
References
The Advantage of Four: A Comparative Guide to Mal-PEG4-OH Over Shorter PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting molecule to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) are favored for their hydrophilicity and biocompatibility. This guide provides a detailed comparison of Mal-PEG4-OH, a discrete PEG linker with four ethylene glycol units, against its shorter counterparts, supported by experimental data and detailed protocols.
The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the properties of a bioconjugate. While shorter linkers can create more compact conjugates, a PEG4 linker often provides a superior balance of properties essential for therapeutic applications.
Key Advantages of this compound
The primary advantages of utilizing a this compound linker over shorter PEG linkers (e.g., PEG1, PEG2, PEG3) lie in its ability to enhance solubility, improve stability, and provide optimal spatial separation between the conjugated molecules. These benefits collectively contribute to a wider therapeutic window for ADCs and other targeted therapies.
Enhanced Hydrophilicity and Reduced Aggregation
A significant challenge in the development of ADCs is the aggregation of the final conjugate, often driven by the hydrophobic nature of the cytotoxic payload. The incorporation of a hydrophilic PEG linker can mitigate this issue.[1] The four repeating ethylene oxide units in this compound create a more substantial hydration shell compared to shorter PEGs, effectively increasing the overall solubility of the ADC and reducing the propensity for aggregation.[1] This enhanced hydrophilicity allows for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[2]
Improved Pharmacokinetics and In Vivo Stability
The length of the PEG linker has a direct impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic size of the molecule, which can lead to reduced renal clearance and a longer plasma half-life.[2] While even a short PEG linker can improve upon a non-PEGylated molecule, a PEG4 linker offers a more pronounced effect on extending circulation time compared to shorter alternatives.
Furthermore, the maleimide group, commonly used for its efficient and specific reaction with thiol groups on proteins, can be susceptible to a retro-Michael reaction, leading to premature drug release.[3] While the inherent stability of the maleimide-thiol bond is a primary concern, the surrounding microenvironment created by the PEG linker can also play a role. A slightly longer PEG chain like PEG4 can provide a degree of steric hindrance that may help to protect the thioether bond from cleavage by circulating thiols such as glutathione.
Optimal Steric Hindrance and Binding Affinity
The PEG linker acts as a spacer, preventing the payload from interfering with the binding of the antibody to its target antigen. A linker that is too short may not provide sufficient separation, leading to reduced binding affinity and efficacy. Conversely, an excessively long linker could introduce too much flexibility, potentially leading to off-target interactions. For many applications, a PEG4 linker provides an optimal distance to overcome steric hindrance without introducing undesirable flexibility. However, it is important to note that for some specific receptor-ligand interactions, a shorter, more constrained linker may result in higher binding affinity.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key bioconjugate parameters.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | GRPR |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this instance, shorter linkers showed higher binding affinity. |
| Linker | Stability (% Intact after 7 days in 1 mM GSH) |
| Maleimide-PEG | < 70% |
| Mono-sulfone-PEG | > 90% |
| This table highlights the inherent instability of the maleimide linkage, a factor to consider alongside PEG length. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of different PEG linkers.
Protocol 1: Antibody Conjugation with Maleimide-PEG Linkers
This protocol describes the site-specific conjugation of a Mal-PEG-OH linker to a thiol group on an antibody, which is often generated by the reduction of interchain disulfide bonds.
Materials:
-
Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Mal-PEGn-OH (e.g., Mal-PEG2-OH, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: Add TCEP solution to the antibody solution to a final concentration of 1-5 mM. Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into degassed PBS (pH 7.2) using a desalting column.
-
Conjugation: Immediately add the Mal-PEGn-OH solution to the reduced antibody at a molar excess (e.g., 5-20 fold). Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a molar excess of a thiol-containing molecule such as N-acetyl cysteine.
-
Purification: Purify the resulting PEGylated antibody from unreacted PEG-linker and other small molecules using a size-exclusion chromatography (SEC) column.
-
Characterization: Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR).
Protocol 2: Receptor Binding Affinity Assay
This competitive binding assay determines the affinity of a PEGylated ligand for its target receptor.
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled PEGylated ligands of different PEG lengths
-
Assay buffer
-
Filtration apparatus or scintillation counter
Procedure:
-
Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand using filtration.
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50 value.
Mandatory Visualization
Caption: General workflow for Antibody-Drug Conjugate (ADC) targeting and payload delivery.
Caption: Experimental workflow for the conjugation of this compound to an antibody.
References
A Head-to-Head Comparison of Bioconjugation Strategies: Mal-PEG4-OH vs. Mal-PEG-NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design and synthesis of bioconjugates. The linker's properties dictate the efficiency of the conjugation reaction, the stability of the final product, and the overall performance of the biomolecule in its intended application. This guide provides an objective comparison of two commonly used PEGylated linkers: Mal-PEG4-OH and Mal-PEG-NHS ester, offering a detailed analysis of their performance based on experimental data.
This comparison will delve into the fundamental chemistry, reaction kinetics, and stability of the conjugates formed using these two linkers. We will also provide detailed experimental protocols and quantitative data to assist researchers in making an informed decision for their specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | Mal-PEG-NHS Ester |
| Functionality | Monofunctional | Heterobifunctional |
| Reactive Group(s) | Maleimide | Maleimide and NHS Ester |
| Target Functional Group(s) | Sulfhydryls (e.g., Cysteine) | Sulfhydryls and Primary Amines (e.g., Lysine) |
| Primary Application | PEGylation of thiol-containing molecules | Crosslinking two different molecules (e.g., protein-protein, protein-drug) |
| Conjugation Strategy | Single-step reaction | Two-step sequential or one-pot reaction |
Chemical Structures and Reaction Mechanisms
This compound is a monofunctional PEG linker containing a maleimide group at one end and a hydroxyl group at the other. The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The hydroxyl group is generally non-reactive under standard bioconjugation conditions and serves primarily to enhance the hydrophilicity of the linker and the resulting conjugate.
Mal-PEG-NHS ester is a heterobifunctional crosslinker that possesses a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a PEG spacer.[2][3] This dual functionality allows for the sequential or simultaneous conjugation of two different molecules. The maleimide group reacts with sulfhydryl groups, while the NHS ester reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[2][3]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and Mal-PEG-NHS ester is fundamentally driven by the intended application. This compound is the preferred choice for straightforward PEGylation of a thiol-containing biomolecule. In contrast, Mal-PEG-NHS ester is designed for more complex applications that require the crosslinking of two distinct molecular entities.
Reaction Efficiency and Conditions
The efficiency of bioconjugation is highly dependent on reaction conditions such as pH, temperature, and stoichiometry.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation (Applicable to both linkers)
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances efficient reaction of the maleimide with the thiol group while minimizing hydrolysis of the maleimide ring and reaction with amines. |
| Molar Ratio (Linker:Biomolecule) | 10-20 fold molar excess of maleimide | Ensures efficient conjugation, especially for proteins. For peptides, a near 1:1 ratio can be effective. |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 2-4 hours, while reactions at 4°C may proceed overnight. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | The PEG spacer enhances water solubility. Anhydrous DMSO or DMF can be used to prepare stock solutions. |
Table 2: Optimal Reaction Conditions for NHS Ester-Amine Conjugation (Applicable to Mal-PEG-NHS Ester)
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Ensures the primary amine is sufficiently deprotonated to be nucleophilic while minimizing hydrolysis of the NHS ester. |
| Molar Ratio (Linker:Biomolecule) | 10-50 fold molar excess of NHS ester | Drives the reaction towards completion, especially with dilute protein solutions. |
| Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically complete in 30-60 minutes at room temperature or 2 hours at 4°C. |
| Solvent | Amine-free aqueous buffers (e.g., PBS) | Buffers containing primary amines like Tris will compete with the target molecule. Stock solutions can be prepared in DMSO or DMF. |
Stability of the Resulting Conjugate
The stability of the covalent bond formed is a critical factor for the in vivo performance of a bioconjugate.
Table 3: Comparative Stability of Thioether and Amide Bonds
| Bond Type | Formed by | Stability Characteristics |
| Thioether | Maleimide + Thiol | Generally stable, but can be susceptible to retro-Michael addition and exchange with other thiols, particularly in reducing environments. Strategies to improve stability include hydrolysis of the succinimide ring or the use of modified maleimides. |
| Amide | NHS Ester + Amine | Highly stable under a wide range of pH and temperature conditions. |
Experimental Protocols
Protocol 1: PEGylation of a Thiol-Containing Protein with this compound
Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching Solution: 1 M L-cysteine in PBS
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Preparation of Protein: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Preparation of this compound: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF and then dilute to a stock concentration of 10-20 mM in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using SEC or dialysis to remove excess linker and quenching reagent.
-
Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.
Protocol 2: Two-Step Crosslinking of Two Proteins Using Mal-PEG-NHS Ester
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing protein (Protein-SH)
-
Mal-PEG-NHS Ester
-
Amine-Reactive Conjugation Buffer: PBS, pH 7.2-7.5
-
Thiol-Reactive Conjugation Buffer: PBS, pH 6.5-7.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Step 1: Reaction with Amine-Containing Protein a. Dissolve Protein-NH2 in the Amine-Reactive Conjugation Buffer. b. Dissolve Mal-PEG-NHS Ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution immediately before use. c. Add a 10- to 50-fold molar excess of the Mal-PEG-NHS Ester stock solution to the Protein-NH2 solution. d. Incubate for 30 minutes at room temperature or 2 hours at 4°C. e. Remove excess, unreacted Mal-PEG-NHS Ester using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.
-
Step 2: Reaction with Thiol-Containing Protein a. Immediately add the thiol-containing Protein-SH to the desalted maleimide-activated Protein-NH2. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification and Characterization: Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to separate the crosslinked product from unreacted proteins. Characterize the conjugate by SDS-PAGE and other analytical techniques to confirm the formation of the desired product.
Mandatory Visualizations
Caption: Workflow for PEGylating a thiol-containing protein with this compound.
Caption: Two-step workflow for crosslinking proteins with Mal-PEG-NHS ester.
Conclusion
The choice between this compound and Mal-PEG-NHS ester is dictated by the specific bioconjugation goal. For direct PEGylation of a thiol-containing molecule, the monofunctional this compound offers a straightforward and efficient solution. For more complex applications requiring the linkage of two different biomolecules, the heterobifunctional Mal-PEG-NHS ester provides the necessary dual reactivity. By understanding the distinct chemistries, optimizing reaction conditions, and considering the stability of the final conjugate, researchers can effectively leverage these powerful tools for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Validating Mal-PEG4-OH Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The covalent attachment of a Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) linker to a protein, typically at a cysteine residue, requires rigorous analytical characterization to ensure the desired product has been formed and to quantify the efficiency of the reaction. This guide provides an objective comparison of mass spectrometry as the gold standard for validation with alternative techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) provides an unambiguous confirmation of conjugation by directly measuring the molecular weight of the native protein and the resulting conjugate. The addition of each this compound linker results in a predictable mass shift, allowing for the determination of the degree of labeling (DOL).
Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source.
Quantitative Data Summary: Mass Spectrometry
The following table illustrates the expected and observed mass data for a model protein, Human Serum Albumin (HSA), after conjugation with this compound.
| Parameter | Unconjugated HSA | This compound Conjugated HSA (1:1 Stoichiometry) |
| Theoretical Molecular Weight (Da) | ~66,500 | ~66,815 |
| Expected Mass Shift (Da) | N/A | +315.35 |
| Observed Mass (MALDI-TOF) (Da) | 66,502 | 66,818 |
| Observed Mass (LC-ESI-MS) (Da) | 66,501.5 | 66,817.0 |
| Mass Accuracy (ppm) | < 50 (MALDI-TOF), < 20 (LC-ESI-MS) | < 50 (MALDI-TOF), < 20 (LC-ESI-MS) |
Comparison of Validation Techniques
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.
| Analytical Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MALDI-TOF, LC-ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise mass of the conjugate, allowing for direct confirmation and determination of the degree of labeling.[1] High sensitivity and accuracy. | Requires specialized instrumentation. Complex spectra can arise from heterogeneous PEGylation. |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Simple, widely available, and cost-effective. Provides a visual indication of a mass increase. | Low resolution, band smearing can occur with PEGylated proteins.[2] Does not provide an exact mass or degree of labeling. Potential for inaccurate molecular weight estimation.[2] |
| HPLC (SEC) | Separates molecules based on their hydrodynamic radius (size). | Can separate conjugated protein from unconjugated protein and free PEG linker.[3][4] Useful for assessing purity and detecting aggregation. | Co-elution of species with similar sizes can occur. Does not provide direct mass information. |
Experimental Protocols
Mass Spectrometry Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol is adapted for the analysis of protein conjugates.
-
Sample Preparation: The purified protein conjugate is buffer-exchanged into a volatile buffer like ammonium acetate using spin desalting columns. The final concentration of the conjugate should be approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Spotting: Mix the protein conjugate solution and the matrix solution in a 1:2 ratio. Spot 1 µL of the mixture onto the MALDI plate and let it air dry completely.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
LC-ESI-MS Protocol for Intact Protein Analysis
This protocol is suitable for obtaining high-resolution mass data of intact protein conjugates.
-
Sample Preparation: For antibody conjugates, deglycosylation is often recommended to reduce heterogeneity. This can be achieved by treating the sample with PNGase F. The sample should be in a buffer compatible with LC-MS, such as ammonium acetate or formic acid in water/acetonitrile.
-
Chromatography:
-
Column: A reverse-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Data Acquisition: Acquire data in intact protein mode.
-
-
Data Analysis: The raw data containing the multiply charged ion series is then deconvoluted to obtain the zero-charge mass spectrum.
Alternative Method Protocols
SDS-PAGE Protocol for Conjugation Analysis
-
Prepare a 4-12% gradient polyacrylamide gel.
-
Mix 5-10 µg of the unconjugated protein and the purified conjugate with Laemmli sample buffer.
-
Important: Avoid heating samples containing maleimide-cysteine linkages to 95°C as it can lead to cleavage of the PEG chain. Instead, incubate at 70°C for 10 minutes.
-
Load the samples and a molecular weight marker onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and destain. The conjugated protein should show a band shift corresponding to a higher molecular weight compared to the unconjugated protein.
HPLC-SEC Protocol for Purity Assessment
-
System Preparation: Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 1.0 mL/min).
-
Sample Preparation: Prepare the protein conjugate sample at a concentration of approximately 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The conjugated protein will typically elute earlier than the unconjugated protein due to its larger hydrodynamic radius. The presence of free this compound can also be detected as a later-eluting peak. Peak areas can be integrated to estimate the relative purity of the conjugate. A typical resolution between the mono-PEGylated protein and the native protein is expected to be greater than 1.5 for good separation.
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the chemical reaction and the analytical workflow.
Caption: Reaction scheme of this compound with a protein's cysteine residue.
Caption: Experimental workflow for conjugation and subsequent validation.
Conclusion
For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific protein and the level of detail required. Alternative methods such as SDS-PAGE and HPLC are useful for a preliminary assessment of conjugation and purity but lack the accuracy and detail of mass spectrometry. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic and electrophoretic methods, will provide the most comprehensive characterization of the bioconjugate.
References
A Comparative Analysis of Mal-PEG4-OH and Other Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Mal-PEG4-OH with other commonly used crosslinkers, supported by experimental data and detailed methodologies to inform the rational design of novel biotherapeutics.
Introduction to Crosslinkers in Bioconjugation
Crosslinkers are chemical reagents that form covalent bonds between two or more molecules. In the context of bioconjugation, they serve as the crucial bridge connecting a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug, a fluorescent dye, or another protein). The ideal crosslinker should be stable in circulation to prevent premature payload release and facilitate efficient release at the target site.
This guide focuses on this compound, a heterobifunctional crosslinker featuring a maleimide group for thiol-specific conjugation and a hydroxyl group for further functionalization, connected by a 4-unit polyethylene glycol (PEG) spacer. We will compare its performance against other prevalent crosslinker classes, including traditional non-PEGylated maleimides and those based on "click chemistry."
Core Components and Their Significance
The Maleimide Group: Thiol-Specific Conjugation
The maleimide group is widely used for its high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins. The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]
However, the stability of the resulting thiosuccinimide linkage can be a concern. It is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma, which can lead to premature payload release.[2][3] Strategies to mitigate this include the use of maleimide derivatives that promote rapid hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[2][4]
The PEG4 Spacer: Enhancing Physicochemical Properties
The polyethylene glycol (PEG) spacer in this compound plays a pivotal role in improving the overall properties of the bioconjugate. The key advantages of PEGylation include:
-
Increased Hydrophilicity and Solubility: Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The hydrophilic PEG spacer enhances the water solubility of the conjugate, reducing the risk of aggregation and improving its handling and in vivo behavior.
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the biomolecule and the payload, which can be crucial for maintaining the biological activity of the protein.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This can result in increased tumor accumulation and enhanced therapeutic efficacy.
-
Reduced Immunogenicity: The PEG spacer can shield the payload from the immune system, potentially reducing the immunogenicity of the conjugate.
The length of the PEG chain is a critical parameter. While longer PEG chains can further enhance the above properties, they may also lead to a decrease in in vitro cytotoxicity in some cases. Therefore, the optimal PEG length needs to be empirically determined for each specific application.
Comparative Analysis of Crosslinkers
This section provides a comparative overview of this compound and other commonly used crosslinkers.
This compound vs. Non-PEGylated Maleimide Crosslinkers (e.g., SMCC)
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-PEGylated crosslinker containing an NHS ester for amine coupling and a maleimide group for thiol coupling.
| Feature | This compound | SMCC |
| Solubility | High aqueous solubility due to the PEG4 spacer. | Lower aqueous solubility, may require organic co-solvents. |
| Aggregation | Reduces the propensity for aggregation of hydrophobic payloads. | Higher risk of aggregation with hydrophobic payloads. |
| Pharmacokinetics | Generally leads to longer circulation half-life and improved PK profile. | Shorter circulation half-life compared to PEGylated counterparts. |
| Linkage Stability | The thiosuccinimide bond is susceptible to retro-Michael reaction, but the PEG spacer may influence hydrolysis rates. | The thiosuccinimide bond is susceptible to retro-Michael reaction, leading to potential payload loss in vivo. |
| Homogeneity | The discrete length of the PEG4 spacer contributes to a more homogeneous final product compared to polydisperse PEG linkers. | Can produce homogeneous conjugates if the reaction is well-controlled. |
This compound vs. Click Chemistry Crosslinkers (e.g., DBCO-PEG4-NHS)
Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers an alternative to maleimide-thiol conjugation. DBCO-PEG4-NHS is a heterobifunctional linker with a DBCO (dibenzocyclooctyne) group for reaction with azides and an NHS ester for amine coupling.
| Feature | This compound (Maleimide-Thiol) | DBCO-PEG4-NHS (SPAAC) |
| Reaction Kinetics | Very fast reaction kinetics at pH 6.5-7.5. | Fast and highly efficient reaction. |
| Specificity | Highly specific for thiols at pH 6.5-7.5. Potential for off-target reaction with amines at higher pH. | Bioorthogonal reaction with high specificity for azides, minimizing off-target reactions. |
| Linkage Stability | Thioether bond is stable, but the thiosuccinimide ring can be reversible. | The resulting triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation. |
| Reaction Conditions | Requires thiol-free buffers and careful pH control. | Reaction is tolerant of a wider range of functional groups and reaction conditions. |
| Homogeneity | Can achieve good homogeneity with controlled reaction conditions. | Generally allows for better control over conjugation stoichiometry, leading to more homogeneous products. |
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of this compound with other crosslinkers under identical conditions are limited in the literature. However, we can infer performance from studies on similar maleimide and PEGylated linkers.
Table 1: Stability of Maleimide-Thiol Adducts
| Maleimide Derivative | Conditions | Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | |
| Dibromomaleimide | pH 7.4 | 17.9 minutes | |
| Maleimide-PEG conjugate | pH 7.4, PBS | 30% hydrolysis in 16 hours |
Note: The stability of the maleimide-thiol adduct is highly dependent on the substituents on the maleimide ring and the local microenvironment.
Table 2: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | Linker | Half-life (t½) | Reference |
| ZHER2-SMCC-MMAE | SMCC (non-PEGylated) | Baseline | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5-fold increase | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2-fold increase |
Note: This data illustrates the general trend of increased half-life with PEGylation. The specific impact of a PEG4 spacer will be less pronounced than that of a 4 kDa PEG chain but is expected to follow the same trend.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of crosslinkers. Below are protocols for key experiments.
Protocol 1: Two-Step Protein Conjugation using a Heterobifunctional Crosslinker (e.g., Mal-PEG4-NHS Ester)
This protocol describes the conjugation of a payload to an antibody using a crosslinker with an NHS ester and a maleimide group.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
Mal-PEG4-NHS ester dissolved in DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) if the payload has a disulfide bond
-
Quenching reagent (e.g., Tris buffer)
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve the Mal-PEG4-NHS ester in DMSO or DMF to prepare a stock solution.
-
Add a 10- to 50-fold molar excess of the crosslinker to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Payload Conjugation:
-
If necessary, reduce the payload to expose the free thiol group using TCEP.
-
Add the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.
-
-
Purification:
-
Purify the final ADC conjugate using size-exclusion chromatography or another suitable method to remove unreacted payload and quenching reagent.
-
Protocol 2: In Vitro Plasma Stability Assay (LC-MS Method)
This assay evaluates the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A)
-
Wash buffers
-
Elution buffer
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Affinity Capture: Add affinity capture beads to the plasma aliquot to isolate the ADC.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and treat with a reducing agent to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the reduced sample using an LC-MS system to determine the DAR.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium
-
ADC and unconjugated antibody (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and controls for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Thiol-Maleimide Reaction Mechanism
Caption: Mechanism of thiol-maleimide conjugation.
General ADC Production Workflow
Caption: A generalized workflow for ADC production.
ADC Internalization and Payload Release Pathway
Caption: Pathway of ADC internalization and payload release.
Conclusion
The choice of crosslinker is a critical parameter in the design of effective and safe bioconjugates. This compound offers a compelling combination of features, including the high thiol-specificity of the maleimide group and the beneficial physicochemical properties imparted by the PEG4 spacer. The PEG spacer can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the resulting conjugate.
Compared to non-PEGylated maleimide linkers like SMCC, this compound is expected to yield conjugates with improved solubility and in vivo performance. When compared to click chemistry linkers like DBCO-PEG4-NHS, the maleimide-thiol linkage of this compound may be less stable under certain physiological conditions. However, the reaction kinetics of maleimide-thiol conjugation are very rapid.
Ultimately, the optimal crosslinker choice is application-dependent. For applications requiring enhanced solubility and improved pharmacokinetics, a PEGylated linker such as this compound is a strong candidate. For applications where absolute linkage stability is paramount, a click chemistry-based approach may be preferable. The experimental protocols provided in this guide offer a framework for the empirical evaluation and comparison of different crosslinkers to identify the best candidate for a specific bioconjugation challenge.
References
The In Vitro and In Vivo Performance of Mal-PEG4-OH Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that significantly impacts the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs). The Mal-PEG4-OH linker, which incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for further functionalization, is a popular choice. This guide provides an objective comparison of the in vitro and in vivo performance of maleimide-based linkers like this compound with alternative technologies, supported by experimental data and detailed protocols.
Performance Overview of Maleimide-Based Linkers
Maleimide-thiol conjugation is a widely used method for bioconjugation due to its high selectivity for cysteine residues under mild physiological conditions.[1] The maleimide group reacts with a thiol to form a stable thioether bond.[2] The integrated PEG4 spacer in this compound enhances the solubility and stability of the resulting bioconjugate.[]
However, a significant challenge with conventional maleimide linkers is the in vivo instability of the thiosuccinimide adduct formed. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione, leading to premature cleavage of the conjugate.[4] This can result in off-target toxicity and reduced therapeutic efficacy.[4]
Comparative Performance Data
To address the instability of traditional maleimide linkers, several alternative and next-generation technologies have been developed. The following tables summarize the comparative performance data of these linkers.
Table 1: Serum Stability of Different Linker Technologies
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation | Reference |
| Conventional Maleimide | ADC in human plasma | 7 | ~50% | Significant degradation due to retro-Michael reaction. | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Substantially improved plasma stability. | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | High stability, minimizing premature drug release. | |
| Self-Hydrolyzing Maleimide | ADC in rat plasma | 7 | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents deconjugation. | |
| Diiodomaleimide | Protein-protein conjugate | 3 (72 hours) | High | Reduced hydrolysis and rapid conjugation, even in sterically hindered systems. |
Table 2: Reaction Efficiency and Gelation Time of Different Cross-linking Chemistries
| Reactive Group | RGD Incorporation Efficiency (10 min) | Gelation Time | Minimum Gelation Concentration | Key Observation | Reference |
| PEG-4-Maleimide (PEG-4MAL) | ~100% | ~1-5 min | 3% | Rapid and highly efficient reaction at physiological pH. | |
| PEG-4-Vinyl Sulfone (PEG-4VS) | <20% | ~30-60 min | 4% | Slower reaction kinetics compared to maleimide. | |
| PEG-4-Acrylate (PEG-4A) | <10% | ~60 min | 7.5% | Less efficient reaction, requiring higher polymer concentration for gelation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in this guide.
Protocol 1: Evaluation of Serum Stability of Antibody-Drug Conjugates (ADCs)
Objective: To determine the stability of an ADC in serum over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
ELISA plate
-
Coating antibody (specific to the ADC's antibody)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (e.g., anti-payload antibody)
-
Substrate for detection (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Incubate the ADC in serum at 37°C for various time points (e.g., 0, 1, 3, 7 days).
-
At each time point, take an aliquot of the serum-ADC mixture.
-
Coat an ELISA plate with a capture antibody that specifically binds to the antibody portion of the ADC.
-
Block the plate to prevent non-specific binding.
-
Add serially diluted serum samples containing the ADC to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add a detection antibody that recognizes the drug payload.
-
Wash the plate again.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance using a plate reader.
-
The amount of intact ADC is proportional to the signal intensity.
Protocol 2: Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-containing molecule to a thiol-containing biomolecule.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
Maleimide-functionalized molecule (e.g., this compound)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), optional for reducing disulfide bonds
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Add the maleimide stock solution to the protein solution to achieve a desired molar ratio (typically 10-20 fold molar excess of maleimide).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate to remove unreacted reagents using size-exclusion chromatography or another suitable method.
-
Characterize the conjugate to determine the degree of labeling.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to visualize important pathways and workflows.
Caption: Competing pathways for a thiol-maleimide conjugate in vivo.
Caption: Workflow for assessing the serum stability of an Antibody-Drug Conjugate.
Conclusion
While this compound and other conventional maleimide linkers offer straightforward and efficient bioconjugation, their in vivo stability can be a significant drawback. The potential for premature drug release via the retro-Michael reaction has driven the development of more stable alternatives. Technologies such as self-hydrolyzing maleimides, "bridging" disulfides, and next-generation maleimides like diiodomaleimides have demonstrated superior stability in plasma. The choice of linker should, therefore, be carefully considered based on the specific application, balancing the ease of conjugation with the required in vivo stability to ensure the safety and efficacy of the final bioconjugate. Researchers should consider these advanced alternatives to overcome the limitations of traditional maleimide-based linkers.
References
Characterizing Mal-PEG4-OH Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting conjugates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the characterization of Maleimide-PEG4-Hydroxyl (Mal-PEG4-OH) conjugates. It offers a detailed examination of various HPLC methods and contrasts them with alternative analytical techniques, supported by experimental protocols and data.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker that contains a maleimide group and a hydroxyl group, connected by a 4-unit polyethylene glycol (PEG) spacer. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1] The PEG spacer enhances the aqueous solubility of the resulting conjugate. The terminal hydroxyl group can be used for further derivatization if needed.
Successful conjugation and purification are critical to ensure the efficacy, safety, and batch-to-batch consistency of the final product. A thorough analytical characterization is therefore essential to confirm the identity and purity of the conjugate, and to quantify any unreacted starting materials or side products.
HPLC for Characterization of this compound Conjugates
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bioconjugates. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Several HPLC modes are applicable to the characterization of this compound conjugates.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the purity of this compound conjugates and for separating the conjugate from the more hydrophilic unreacted PEG linker and the potentially less hydrophobic starting protein or peptide.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution). This method is particularly useful for quantifying high molecular weight species (aggregates) and for separating the larger conjugate from smaller unreacted linkers or other small molecule impurities.
Comparison of Analytical Methods
While HPLC is a primary tool, a multi-faceted analytical approach is often necessary for full characterization. The following table compares HPLC with other common analytical techniques for the characterization of this compound conjugates.
| Technique | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Separation by hydrophobicity | Purity, presence of unreacted starting materials and some side products. | High resolution, widely available, quantitative. | Can be denaturing for some proteins, may not resolve all impurities. |
| SEC-HPLC | Separation by size | Aggregation, presence of unreacted small molecules. | Non-denaturing, good for aggregate analysis. | Lower resolution for species of similar size, not ideal for purity assessment of main peak. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Confirmation of conjugate mass, identification of impurities and side products, determination of conjugation ratio. | High specificity and sensitivity, provides exact mass information. | Can be complex to interpret, may require sample desalting. |
| NMR Spectroscopy | Analysis of nuclear magnetic resonance | Detailed structural information, confirmation of covalent bond formation, identification of isomers. | Provides unambiguous structural data. | Lower sensitivity, requires higher sample concentrations, complex spectra for large molecules. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the characterization of a model peptide conjugated with this compound.
Protocol 1: RP-HPLC Analysis of a Mal-PEG4-Peptide Conjugate
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: The reaction mixture is diluted with Mobile Phase A to a final concentration of 1 mg/mL.
Protocol 2: Mass Spectrometry Analysis of a Mal-PEG4-Peptide Conjugate
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient suitable for desalting and eluting the conjugate.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Positive ion mode, with a mass range appropriate for the expected molecular weights of the starting materials and the conjugate.
Quantitative Data Summary
The following table presents representative data from the characterization of a hypothetical Mal-PEG4-peptide conjugate, comparing the performance of different analytical techniques.
| Parameter | RP-HPLC | SEC-HPLC | Mass Spectrometry | NMR Spectroscopy |
| Purity of Conjugate (%) | 96.5 | Not determined | 97 (by ion abundance) | Not directly quantitative for purity |
| Unreacted Peptide (%) | 2.5 | 2.3 | Detected | Detected |
| Unreacted this compound (%) | 1.0 | 0.8 | Detected | Detected |
| Aggregate Content (%) | Not determined | 1.2 | Not determined | Not determined |
| Conjugate Mass (Da) | Not determined | Not determined | Observed: 5432.8 (Expected: 5432.7) | Not determined |
| Confirmation of Thioether Bond | Indirectly by retention time shift | No | Indirectly by mass addition | Confirmed by specific proton signals |
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for RP-HPLC analysis of this compound conjugates.
Caption: Reaction scheme for this compound conjugation and potential side products.
Conclusion
The characterization of this compound conjugates requires a robust analytical strategy. RP-HPLC is a powerful and versatile technique for assessing the purity of the conjugate and quantifying unreacted starting materials. SEC-HPLC is invaluable for the detection and quantification of aggregates. For unambiguous confirmation of identity and detailed structural elucidation, mass spectrometry and NMR spectroscopy are indispensable. By combining these techniques, researchers can ensure the quality, consistency, and reliability of their this compound conjugates for downstream applications in research and drug development.
References
A Comparative Guide to Mal-PEG4-OH and Click Chemistry Linkers in Bioconjugation
For Immediate Publication
Shanghai, China – November 28, 2025 – In the rapidly evolving landscape of drug development and biologics, the choice of chemical linker for conjugating molecules is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. This guide provides a detailed comparison between traditional maleimide-based linkers, exemplified by Mal-PEG4-OH, and the increasingly popular click chemistry linkers, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.
Introduction to Linker Technologies
Maleimide-based linkers have long been a cornerstone of bioconjugation.[1] They react with high selectivity and efficiency with free thiol groups, such as those on cysteine residues of proteins, under mild physiological conditions.[1][2] The this compound linker incorporates a polyethylene glycol (PEG) spacer, which can enhance solubility and reduce steric hindrance.
Click chemistry encompasses a class of reactions that are rapid, high-yield, and highly specific, with the most prominent example in bioconjugation being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction forms a stable triazole ring from an azide and an alkyne, offering a bio-orthogonal method of ligation that does not interfere with native biological functional groups.
Reaction Mechanisms and Specificity
The thiol-maleimide reaction is a Michael addition, where the nucleophilic thiol group of a cysteine attacks the double bond of the maleimide ring. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.
Figure 1. Reaction of a protein thiol with a maleimide linker.
In contrast, the CuAAC reaction involves a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species. The resulting 1,4-disubstituted triazole is exceptionally stable. The azide and alkyne functional groups are abiotic, ensuring the reaction is bio-orthogonal.
Figure 2. CuAAC click chemistry reaction mechanism.
Quantitative Performance Comparison
The choice between these linker technologies often depends on the specific application, desired stability, and reaction efficiency. The following table summarizes key performance indicators based on available experimental data.
| Feature | This compound (Maleimide-Thiol) | Click Chemistry (CuAAC) | References |
| Reaction Selectivity | Highly selective for thiols at pH 6.5-7.5. Potential for off-target reaction with amines at pH > 7.5. | Highly bio-orthogonal; azides and alkynes do not react with native functional groups. | ,, |
| Reaction Speed | Rapid, often complete in 1-4 hours at room temperature. | Very rapid with copper catalysis, often complete in under 2 hours. | , |
| Conjugation Yield | Can be high (e.g., 84 ± 4%), but may be limited by factors like disulfide reduction and steric hindrance. | Near-quantitative yields (>80-90%) are often achievable, even with few reactive sites. | ,, |
| Linkage Stability | The resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to payload exchange. Half-lives can range from 3 to 258 hours depending on the specific molecule. | The triazole ring formed is extremely stable and considered biologically inert, resistant to cleavage under physiological conditions. | ,,,, |
| Reaction Conditions | Requires pH control (6.5-7.5). May require reducing agents (e.g., TCEP) to free up cysteine thiols. | Requires a Cu(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. Ligands like THPTA can improve efficiency and reduce cell toxicity. | ,, |
| In Vivo Considerations | Instability can lead to premature drug release and off-target toxicity due to payload migration. | Highly stable linkage minimizes premature drug release. The copper catalyst can be toxic, but concentrations are typically low, and copper-free click chemistries (e.g., SPAAC) are an alternative. | ,,, |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for each chemistry.
Protocol 1: Protein Conjugation via Maleimide-Thiol Reaction
This protocol outlines the general steps for conjugating a this compound linker to a protein containing cysteine residues.
-
Protein Preparation :
-
Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris). A typical protein concentration is 1-10 mg/mL.
-
If cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation :
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide linker (e.g., this compound) in an anhydrous solvent like DMSO or DMF.
-
-
Conjugation Reaction :
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification :
-
Remove unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
-
Characterization :
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule if it has a chromophore. The efficiency can also be quantified by measuring free thiols before and after the reaction using Ellman's reagent.
-
Protocol 2: Protein Conjugation via CuAAC Click Chemistry
This protocol provides a general procedure for labeling an azide-modified protein with an alkyne-containing molecule.
-
Reagent Preparation :
-
Prepare stock solutions:
-
Azide-modified protein : Dissolve in a suitable buffer (e.g., phosphate buffer).
-
Alkyne-payload : Dissolve in DMSO or an appropriate solvent.
-
Copper Sulfate (CuSO4) : Prepare a stock solution (e.g., 20 mM) in water.
-
Copper Ligand (e.g., THPTA) : Prepare a stock solution (e.g., 50-100 mM) in water.
-
Reducing Agent : Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM) in water.
-
-
-
Conjugation Reaction :
-
In a reaction tube, combine the azide-modified protein and the alkyne-payload.
-
Add the copper ligand solution. A 5:1 ligand-to-copper ratio is often used to protect the biomolecule and accelerate the reaction.
-
Add the CuSO4 solution. Final concentrations typically range from 0.1 to 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification :
-
Purify the conjugate to remove the copper catalyst, excess reagents, and unreacted payload. Size-exclusion chromatography is a common method.
-
-
Characterization :
-
Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.
-
General Experimental Workflow
The creation of a bioconjugate, such as an antibody-drug conjugate (ADC), follows a structured workflow, regardless of the linker chemistry employed. This process involves preparing the biomolecule, performing the conjugation, and then purifying and analyzing the final product.
Figure 3. A generalized workflow for creating an antibody-drug conjugate.
Conclusion and Recommendations
Both maleimide and click chemistry linkers are powerful tools for bioconjugation. The optimal choice depends on the specific requirements of the application.
-
This compound (Maleimide) linkers are highly effective for their rapid kinetics and high selectivity towards thiols. They are a well-established technology. However, the primary drawback is the potential instability of the thioether bond, which can undergo a retro-Michael reaction in vivo, leading to premature payload release. This instability can be a significant concern for therapeutics requiring long-term stability in circulation.
-
Click Chemistry (CuAAC) linkers offer superior stability due to the formation of a robust triazole linkage. Their bio-orthogonality ensures high specificity with minimal off-target reactions, leading to high conjugation yields and well-defined products. While the need for a copper catalyst can be a concern for in vivo applications, the development of highly efficient ligands and copper-free alternatives (like SPAAC) mitigates this issue.
For applications demanding the highest level of stability and conjugate homogeneity, such as the development of next-generation antibody-drug conjugates, click chemistry is emerging as the superior approach . For applications where absolute stability is less critical and established protocols are preferred, maleimide chemistry remains a viable and effective option. Researchers should carefully weigh the trade-offs between stability, reaction conditions, and project-specific goals when selecting a linker technology.
References
Mal-PEG4-OH in Bioconjugation: A Comparative Guide to Applications and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic success of bioconjugates, particularly antibody-drug conjugates (ADCs). Mal-PEG4-OH, a heterobifunctional linker featuring a maleimide group and a four-unit polyethylene glycol (PEG) spacer, has been widely utilized in the development of targeted therapies. This guide provides an objective comparison of this compound with alternative linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
Core Applications of this compound
This compound serves as a versatile tool in bioconjugation, primarily enabling the covalent attachment of payloads to thiol-containing biomolecules such as antibodies and peptides. The maleimide group reacts specifically with free sulfhydryl groups, typically on cysteine residues, to form a stable thioether bond. The PEG4 spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.[1]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): this compound is a common component of ADC linkers, connecting potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[]
-
PROTACs: In the field of targeted protein degradation, this compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase for degradation.
-
Peptide and Protein Modification: It is used to label proteins and peptides with various moieties, including fluorescent dyes, biotin, and other functional molecules for research and diagnostic purposes.
The Challenge of Maleimide-Thiol Linkage Stability
A significant drawback of maleimide-based linkers is the potential instability of the resulting thiosuccinimide linkage. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing molecules like albumin in the plasma.[3][4] This can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy.[] The rate of this deconjugation is influenced by factors such as pH and the local chemical environment.
Alternatives to this compound: Enhancing Stability and Performance
To address the limitations of maleimide chemistry, several alternative linker technologies have been developed. These alternatives focus on improving the stability of the conjugate and providing more controlled and efficient conjugation.
Click Chemistry: A Bioorthogonal and Stable Alternative
Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for bioconjugation. This copper-free reaction forms a stable triazole linkage, which is not susceptible to the retro-Michael reaction that plagues maleimide-thiol conjugates.
Key Advantages of Click Chemistry:
-
Enhanced Stability: The triazole bond is highly stable under physiological conditions.
-
Bioorthogonality: The azide and alkyne groups are unreactive with biological functional groups, ensuring high specificity.
-
High Efficiency: Click reactions are generally high-yielding and can be performed under mild conditions.
Next-Generation Maleimides
Innovations in maleimide chemistry have led to the development of "self-stabilizing" maleimides. These molecules are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation to form a stable, ring-opened structure that is resistant to the retro-Michael reaction. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.
Modulating PEG Linker Length
The length of the PEG spacer can significantly impact the physicochemical and pharmacokinetic properties of a bioconjugate. While this compound offers a short, discrete spacer, linkers with longer PEG chains (e.g., PEG8, PEG12, PEG24) are often employed to:
-
Improve Solubility: Longer PEG chains can enhance the solubility of hydrophobic payloads, reducing the risk of aggregation.
-
Extend Half-Life: Increased hydrodynamic radius due to longer PEG chains can reduce renal clearance and prolong circulation time.
-
Enhance In Vivo Efficacy: Improved pharmacokinetics can lead to greater tumor accumulation and enhanced anti-tumor activity.
Quantitative Comparison of Linker Technologies
The following tables summarize quantitative data from various studies to facilitate a comparison between maleimide-based linkers and their alternatives. It is important to note that direct head-to-head comparisons across all parameters in a single study are limited, and the data presented here is synthesized from multiple sources with varying experimental conditions.
| Linker Type | Conjugation Chemistry | Conjugation Efficiency/Yield | Stability (in Plasma/Serum) | Key Advantages | Key Disadvantages | Reference |
| This compound | Thiol-Maleimide Michael Addition | High | Variable; susceptible to retro-Michael reaction (e.g., ~35-67% deconjugation over 7 days for N-alkyl maleimides) | Well-established chemistry, rapid kinetics | Potential for premature payload release and off-target toxicity | |
| Next-Gen Maleimides (e.g., N-aryl) | Thiol-Maleimide Michael Addition with subsequent hydrolysis | High | Improved; <20% deconjugation over 7 days in serum | Enhanced stability compared to traditional maleimides | Still relies on maleimide chemistry | |
| Azide/Alkyne-PEG4-OH (Click Chemistry) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High (often >80%) | Highly stable triazole linkage | Bioorthogonal, highly stable, avoids retro-Michael reaction | May require genetic engineering to introduce azide/alkyne handles | |
| Maleamic Methyl Ester-based Linker | Thiol-Maleamic Methyl Ester Reaction | High | Significantly improved; ~3.8% payload shedding in albumin solution after 14 days | Overcomes instability of thiosuccinimide linkage | Newer technology, less established |
| PEG Linker Length | Impact on ADC Clearance Rate (mL/kg/day) | Impact on In Vivo Efficacy | Impact on In Vitro Cytotoxicity | Reference |
| No PEG | High | Lower | Higher | |
| PEG4 | Moderate | Moderate | Moderate | |
| PEG8 | Low | Higher | Potentially Lower | |
| PEG12 | Low | Higher | Potentially Lower | |
| PEG24 | Low | Higher | Potentially Lower |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and evaluation of bioconjugates.
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody using a maleimide-PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Mal-PEG4-Drug linker
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column or TFF.
-
-
Conjugation:
-
Add the Mal-PEG4-Drug linker (dissolved in a compatible organic solvent like DMSO, final concentration typically <10% v/v) to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess over available thiols).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Protocol 2: Plasma Stability Assay of ADCs
This protocol describes a method to assess the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time using LC-MS.
Materials:
-
Purified ADC
-
Human or other species' plasma
-
Immunocapture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Immunocapture:
-
At each time point, capture the ADC from the plasma sample using immunocapture beads.
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values.
-
Visualizing Bioconjugation Strategies and Workflows
References
Safety Operating Guide
Personal protective equipment for handling Mal-PEG4-OH
Essential Safety and Handling Guide for Mal-PEG4-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a PEG-based PROTAC linker. Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling to avoid adverse health effects. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendation | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Protective gloves (chemically resistant) | To avoid skin contact which can cause irritation.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1] |
It is crucial to work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to use is essential to maintain its integrity and ensure safety.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at -20°C in a dry, inert atmosphere, and protected from light.
-
For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
-
To preserve the reactivity of the maleimide group, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.
-
-
Preparation for Use:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Handle the compound in a designated area, such as a chemical fume hood, to control exposure.
-
Ensure all necessary PPE is worn correctly before opening the container.
-
-
During Use:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Use only dedicated and clean laboratory equipment.
-
-
In Case of Accidental Exposure:
-
If inhaled: Move the person to fresh air and ensure they are in a comfortable position for breathing.
-
If on skin: Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
If swallowed: Rinse the mouth with water. In all cases of exposure, seek medical attention if symptoms persist.
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to ensure environmental safety and regulatory compliance.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be considered chemical waste.
-
Collect this waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the waste container is kept closed except when adding waste.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. While polyethylene glycol is biodegradable, it is crucial to avoid releasing chemicals into wastewater systems.
-
Disposal of chemical waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the chemical label on the container before disposing of it as regular trash.
-
Visual Workflow for Safe Handling of this compound
To further clarify the procedural steps for safe handling, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
